Unraveling the Covalent Mechanism of N-(4-hydroxypyridin-3-yl)but-2-ynamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Resurgence of Covalent Inhibitors in Targeted Therapy The paradigm of drug discovery has seen a significant resurgence in the exploration and development of covalent inhibitors, molecules that form a st...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Resurgence of Covalent Inhibitors in Targeted Therapy
The paradigm of drug discovery has seen a significant resurgence in the exploration and development of covalent inhibitors, molecules that form a stable, covalent bond with their biological targets.[1][2] This class of therapeutics offers distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[1] At the heart of a covalent inhibitor's design are two critical components: a "guidance system" that confers selectivity for the target protein and a reactive "warhead" that forms the covalent linkage.[1] This guide delves into the mechanistic intricacies of N-(4-hydroxypyridin-3-yl)but-2-ynamide, a compound featuring a promising ynamide warhead. While the specific biological target of this molecule is not yet publicly defined, its structural motifs provide a strong foundation for a detailed exploration of its potential mechanism of action as a targeted covalent inhibitor.
This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the core principles governing the action of ynamide-based covalent inhibitors, using N-(4-hydroxypyridin-3-yl)but-2-ynamide as a central case study. We will explore the chemical biology of the ynamide electrophile, propose a putative mechanism of action against a representative kinase target, and provide detailed, field-proven experimental protocols to validate this proposed mechanism.
The Architecture of a Covalent Inhibitor: A Structural Overview
The chemical structure of N-(4-hydroxypyridin-3-yl)but-2-ynamide comprises two key functional domains: the 4-hydroxypyridin-3-yl moiety, which likely serves as the guidance system, and the but-2-ynamide group, which acts as the electrophilic warhead.[3]
The Guidance System (4-hydroxypyridin-3-yl): This pyridinone core is a common scaffold in medicinal chemistry, known to participate in various non-covalent interactions such as hydrogen bonding and π-stacking within protein binding pockets.[4] The precise arrangement of hydrogen bond donors and acceptors, along with the overall topography of this group, dictates the initial, reversible binding affinity (Ki) and selectivity for its specific protein target.
The Warhead (but-2-ynamide): The ynamide functional group is an emerging class of electrophile in the design of covalent inhibitors.[5][6][7] Unlike more traditional warheads that primarily target nucleophilic cysteine or lysine residues, ynamides have been shown to exhibit a preference for reacting with the carboxylate side chains of aspartate and glutamate residues.[5][6][7] This unique reactivity profile opens up new avenues for targeting proteins that may lack suitably positioned cysteines in their active sites.
Proposed Mechanism of Action: Covalent Modification of a Kinase Target
Given the prevalence of kinase inhibitors in oncology and the documented use of ynamide warheads in this context, we will postulate a mechanism of action for N-(4-hydroxypyridin-3-yl)but-2-ynamide against a hypothetical protein kinase.[5][6][7]
The proposed mechanism follows a two-step process characteristic of targeted covalent inhibitors:[2]
Reversible Binding: The inhibitor first docks into the ATP-binding site of the kinase, driven by non-covalent interactions between the 4-hydroxypyridin-3-yl guidance system and the surrounding amino acid residues. This initial binding event is governed by the inhibitor's dissociation constant (Ki).
Irreversible Covalent Bonding: Once the inhibitor is optimally positioned within the active site, the electrophilic ynamide warhead is brought into close proximity to a nucleophilic carboxylate residue (aspartate or glutamate). The carboxylate oxygen attacks the internal carbon of the alkyne, leading to the formation of a stable covalent adduct. This irreversible step is characterized by the rate constant of inactivation (kinact). The overall potency of an irreversible inhibitor is best described by the ratio kinact/Ki.
This covalent modification of a critical residue within the kinase's active site leads to the irreversible inactivation of the enzyme, thereby blocking downstream signaling pathways.
Experimental Validation of the Covalent Mechanism
A rigorous and multi-faceted experimental approach is required to validate the proposed mechanism of action. The following protocols provide a comprehensive framework for characterizing the interaction of N-(4-hydroxypyridin-3-yl)but-2-ynamide with its putative target.
Target Identification and Engagement
If the direct target is unknown, an unbiased chemical proteomics approach is essential.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
This technique utilizes a tagged version of the inhibitor to identify its cellular binding partners.
Synthesis of an Alkyne-Tagged Probe: Synthesize an analog of N-(4-hydroxypyridin-3-yl)but-2-ynamide that incorporates a terminal alkyne handle for subsequent click chemistry.
Cell Lysate Labeling: Incubate the alkyne-tagged probe with cell lysates or live cells to allow for covalent modification of its protein targets.
Click Chemistry: Following labeling, lyse the cells (if applicable) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the probe-modified proteins.
Affinity Purification: Enrich the biotinylated proteins using streptavidin-coated beads.
On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a vehicle control. Competitive ABPP, where lysates are pre-incubated with the untagged inhibitor, can be used to confirm target specificity.
Biochemical Characterization of Covalent Inhibition
Once a target is identified (e.g., a specific kinase), the kinetics of covalent bond formation must be determined.
Protocol: Determination of kinact and Ki
This protocol measures the time-dependent inhibition of enzyme activity.
Enzyme and Substrate Preparation: Prepare the purified target kinase and its specific substrate.
Time-Dependent IC50 Assay:
Pre-incubate the kinase with a range of concentrations of N-(4-hydroxypyridin-3-yl)but-2-ynamide for various time points (e.g., 0, 15, 30, 60, 120 minutes).
Initiate the kinase reaction by adding the substrate and ATP.
Measure the reaction rate at each inhibitor concentration and time point.
Calculate the IC50 value for each pre-incubation time.
Data Analysis: Plot the observed rate constant (kobs) against the inhibitor concentration. The kobs values can be derived from the time-dependent IC50 data. Fit the data to the following equation to determine kinact and Ki:
kobs = kinact * [I] / (Ki + [I])
Parameter
Description
Typical Value Range
IC50
Concentration of inhibitor required to inhibit 50% of enzyme activity.
Varies with incubation time for irreversible inhibitors.
Ki
Dissociation constant for the initial reversible binding step.
nM to µM
kinact
First-order rate constant for the inactivation of the enzyme.
10-4 to 10-2 s-1
kinact/Ki
Second-order rate constant of covalent modification; a measure of inhibitor efficiency.
103 to 107 M-1s-1
Confirmation of Covalent Adduct Formation
Intact protein mass spectrometry provides direct evidence of covalent modification.
Protocol: Intact Protein Mass Spectrometry
Incubation: Incubate the purified target protein with a molar excess of N-(4-hydroxypyridin-3-yl)but-2-ynamide.
LC-MS Analysis: Analyze the reaction mixture using liquid chromatography coupled to a high-resolution mass spectrometer.
Data Interpretation: Look for a mass shift in the protein's molecular weight corresponding to the addition of the inhibitor's mass. The expected mass shift for N-(4-hydroxypyridin-3-yl)but-2-ynamide (C9H8N2O2) is approximately 176.06 Da.[3]
Identification of the Modified Residue
Peptide mapping by LC-MS/MS is used to pinpoint the exact amino acid that is covalently modified.
Protocol: Peptide Mapping
In-Gel or In-Solution Digestion: Covalently label the target protein with the inhibitor and then digest it into smaller peptides using a protease such as trypsin.
LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS.
Database Searching: Search the resulting tandem mass spectra against the protein sequence database to identify peptides.
Manual Spectral Interpretation: Identify the peptide that exhibits a mass shift corresponding to the mass of the inhibitor. The MS/MS fragmentation pattern of this peptide will reveal the specific amino acid residue that is modified.
Visualizing the Mechanism and Workflows
Diagrams
Caption: Proposed two-step mechanism of covalent inhibition.
Structural characteristics of N-(4-hydroxypyridin-3-yl)but-2-ynamide
Title: Structural Characteristics and Mechanistic Profiling of N-(4-hydroxypyridin-3-yl)but-2-ynamide in Covalent Kinase Inhibitor Design Executive Summary In the landscape of targeted covalent inhibitors (TCIs), the rat...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural Characteristics and Mechanistic Profiling of N-(4-hydroxypyridin-3-yl)but-2-ynamide in Covalent Kinase Inhibitor Design
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs), the rational selection of both the hinge-binding scaffold and the electrophilic warhead dictates the clinical success of the molecule. N-(4-hydroxypyridin-3-yl)but-2-ynamide (CAS: 1862713-95-8; Formula: C9H8N2O2) represents a highly specialized chemical fragment that perfectly balances non-covalent affinity with controlled electrophilicity[1]. As a Senior Application Scientist, I present this technical guide to deconstruct the causality behind its structural design, its comparative advantages over first-generation warheads, and the self-validating experimental workflows required to confirm its mechanism of action.
Part 1: Structural Causality & Mechanistic Rationale
The architecture of N-(4-hydroxypyridin-3-yl)but-2-ynamide is purposefully bipartite, designed to solve the selectivity challenges inherent in early covalent kinase inhibitors.
1. The 4-Hydroxypyridine Core: Proximity-Driven Anchoring
The 4-hydroxypyridine moiety exists in a tautomeric equilibrium with 4-pyridone. Within the ATP-binding pocket of kinases, the pyridone tautomer acts as a robust hydrogen bond donor/acceptor pair. This interaction anchors the molecule to the kinase hinge region, establishing the initial reversible binding affinity (
Ki
). This non-covalent docking is the critical first step, as it perfectly aligns the attached warhead with the target nucleophile (e.g., Cys481 in Bruton's Tyrosine Kinase, BTK).
2. The But-2-ynamide Warhead: Tuned Electrophilicity
Historically, acrylamides (utilized in first-generation drugs like Ibrutinib) have been the standard Michael acceptors for targeting cysteine residues[2]. However, acrylamides possess high intrinsic reactivity, which frequently leads to off-target covalent adduction (e.g., inhibiting EGFR or TEC) and associated clinical toxicities such as rash or diarrhea[3].
By substituting an acrylamide with a but-2-ynamide—an internal alkyne adjacent to an amide carbonyl—medicinal chemists drastically lower the intrinsic electrophilic reactivity (
kinact
) of the warhead[4]. Because the but-2-ynamide is theoretically less reactive, irreversible covalent bond formation becomes heavily dependent on the precise, proximity-driven orientation provided during the
Ki
phase[3]. This forces the molecule to rely on high-fidelity structural recognition, endowing the inhibitor with exceptional kinome selectivity[5].
Diagram 1: Dual-action mechanism of hinge binding and proximity-driven covalent trapping.
Part 2: Quantitative Profiling of Covalent Warheads
To understand the evolutionary leap from acrylamides to but-2-ynamides (as seen in next-generation inhibitors like Acalabrutinib and BGB-8035), we must compare their kinetic and selectivity profiles[2][3]. The data below synthesizes the structural advantages of utilizing an internal alkyne amide over an
α,β
-unsaturated amide.
Table 1: Comparative Kinetic and Selectivity Profiling
In covalent drug discovery, claims of targeted engagement must be empirically proven. A self-validating system requires internal controls that definitively separate non-covalent affinity from irreversible covalent adduction. Below are the standard operating protocols for validating derivatives of N-(4-hydroxypyridin-3-yl)but-2-ynamide.
Protocol 1: Intact Protein LC-MS/MS for Covalent Adduct Confirmation
Causality: Mass spectrometry differentiates between specific 1:1 stoichiometric labeling and non-specific multi-site reactivity. Using a mutant kinase (C481S) as a negative control proves that the but-2-ynamide warhead exclusively targets the intended nucleophilic thiol[4].
Protein Preparation: Incubate 2 µM of recombinant Wild-Type (WT) BTK and a BTK-C481S mutant in parallel with 10 µM of the but-2-ynamide compound in HEPES buffer (pH 7.4) for 60 minutes at 25°C.
Reaction Quenching: Halt the reaction by adding 0.1% formic acid, dropping the pH to protonate the cysteine thiol and prevent further adduction.
Desalting: Process the samples through a C4 rapid desalting column to strip away unbound small molecules and buffer salts that cause ion suppression.
LC-MS/MS Analysis: Analyze the intact proteins via Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.
Data Interpretation: WT BTK must exhibit a precise mass shift corresponding to the exact molecular weight of the but-2-ynamide fragment. Crucially, the C481S mutant must show zero mass shift, validating absolute warhead specificity[4].
Causality: Tight-binding reversible inhibitors can mimic covalent inhibitors in standard
IC50
assays. A dialysis washout physically removes unbound inhibitor; only a true covalent bond will maintain target inhibition post-washout.
Pre-incubation: Incubate the target kinase with the but-2-ynamide compound at 10x its calculated
IC50
for 2 hours to ensure maximum target occupancy.
Dialysis Washout: Transfer the complex into a 10 kDa MWCO rapid dialysis cassette. Dialyze against 1000 volumes of assay buffer for 4 hours, executing two complete buffer exchanges.
Activity Measurement: Quantify residual kinase activity using an ATP-competitive fluorescence resonance energy transfer (FRET) assay.
Validation: A validated but-2-ynamide covalent inhibitor will demonstrate <10% recovery of kinase activity post-washout. Conversely, saturated analogues (e.g., propionamides lacking the alkyne) will wash out, restoring >80% of kinase function[4].
Diagram 2: Self-validating experimental workflow for confirming covalent target engagement.
Conclusion
The structural integration of a 4-hydroxypyridine hinge-binder with a but-2-ynamide warhead represents a sophisticated evolution in targeted covalent drug design. By deliberately dampening the warhead's intrinsic reactivity, researchers force the molecular system to rely on high-fidelity, non-covalent recognition. This paradigm shift successfully mitigates the off-target toxicity historically associated with highly reactive acrylamides, paving the way for safer, highly selective therapeutic interventions in oncology and autoimmune diseases.
Whitepaper: A Chemoproteomic and Biophysical Roadmap for Identifying Protein Targets of N-(4-hydroxypyridin-3-yl)but-2-ynamide
Executive Summary The resurgence of covalent inhibitors in drug discovery underscores the need for robust and unbiased methods to identify their cellular protein targets. Target deconvolution is a critical step that illu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The resurgence of covalent inhibitors in drug discovery underscores the need for robust and unbiased methods to identify their cellular protein targets. Target deconvolution is a critical step that illuminates a compound's mechanism of action, anticipates off-target effects, and enables rational lead optimization.[1][2] This guide provides an in-depth technical framework for researchers seeking to identify the protein binding partners of N-(4-hydroxypyridin-3-yl)but-2-ynamide, a molecule featuring a 4-hydroxypyridine recognition motif and a reactive but-2-ynamide warhead. We present a multi-pronged strategy centered on the integration of advanced chemoproteomic and biophysical techniques, namely Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA). This document details the mechanistic rationale, provides step-by-step experimental protocols, and outlines a data analysis pipeline designed to deliver high-confidence target identification and validation.
Mechanistic Considerations: The Chemical Biology of N-(4-hydroxypyridin-3-yl)but-2-ynamide
Understanding the intrinsic reactivity of N-(4-hydroxypyridin-3-yl)but-2-ynamide is fundamental to designing an effective target identification strategy. The molecule comprises two key functionalities:
4-Hydroxypyridine Scaffold: This moiety is a common feature in pharmaceuticals, contributing to the molecule's physicochemical properties and potential for non-covalent interactions (e.g., hydrogen bonding, π-stacking) within a protein binding pocket.[3][4] This initial, reversible binding event is crucial for orienting the reactive group for subsequent covalent modification.
But-2-ynamide "Warhead": Ynamides are versatile building blocks in organic synthesis.[5] In a biological context, the ynamide functional group can act as a novel electrophile. Recent groundbreaking research has demonstrated that ynamides can covalently modify the carboxyl side chains of aspartic and glutamic acid residues within proteins.[6][7][8] This is a significant finding, as most covalent drugs are designed to target the more common nucleophilic residues like cysteine or lysine.[7][9]
This unique reactivity profile dictates that our target discovery approach must be capable of capturing covalent interactions with a potentially wide range of nucleophilic amino acids, with a particular focus on carboxylates.
An Integrated Strategy for High-Confidence Target Deconvolution
No single method for target identification is foolproof. A robust strategy relies on the convergence of data from orthogonal approaches that measure different physical principles of drug-target interaction. We advocate for a primary screening strategy using chemoproteomics, followed by validation and confirmation with a label-free biophysical method.
Core Methodologies:
Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic technology that uses chemical probes to directly assess the functional state of proteins in complex biological systems.[10][11][12] By using a "clickable" version of our lead compound in a competitive format, we can identify proteins that are covalently modified in a specific and dose-dependent manner.
Cellular Thermal Shift Assay (CETSA): A biophysical method that measures the thermal stabilization of a protein upon ligand binding.[13][14] This label-free approach provides direct evidence of target engagement in a physiological context (i.e., within intact cells) and is an excellent orthogonal method to validate hits from ABPP.[15][16]
The synergy between these methods provides a self-validating system: ABPP identifies covalently modified proteins, while CETSA confirms direct, stabilizing interactions, thereby increasing the confidence of target nomination.
Caption: Integrated workflow for target identification.
Experimental Design & Protocols
This section provides detailed protocols for the key experimental workflows. The causality behind each step is explained to provide a deeper understanding of the methodology.
Synthesis of a "Clickable" Alkyne-Tagged Probe
The foundation of the chemoproteomic approach is a probe molecule that retains the essential binding and reactivity features of the parent compound but also incorporates a bio-orthogonal handle for detection and enrichment.[17] We propose synthesizing an analogue of N-(4-hydroxypyridin-3-yl)but-2-ynamide where the terminal methyl group of the butynyl chain is replaced with a terminal alkyne (e.g., N-(4-hydroxypyridin-3-yl)pent-4-yn-2-ynamide). This modification is distal to the core pharmacophore and reactive ynamide, minimizing interference with protein binding while enabling Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[18]
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is designed to identify specific targets by measuring the ability of the parent compound (the "competitor") to block covalent labeling of proteins by the alkyne-tagged probe.
Rationale: True targets of the parent compound will show a dose-dependent decrease in labeling by the probe, whereas non-specific interactions will be unaffected. This competitive format is crucial for distinguishing genuine targets from background reactivity.
Caption: Workflow for competitive ABPP.
Step-by-Step Methodology:
Proteome Preparation: Culture relevant cells to ~80% confluency. For lysate experiments, harvest cells, wash with PBS, and lyse in a mild buffer (e.g., Triton X-100-based) without protease inhibitors that could interfere with target activity. For intact cell experiments, proceed directly with live cells.
Competitive Incubation: Aliquot the proteome (lysate or intact cells). Treat aliquots with either vehicle (DMSO) or increasing concentrations of the parent N-(4-hydroxypyridin-3-yl)but-2-ynamide. Incubate for 1 hour at 37°C to allow the compound to bind its targets.
Probe Labeling: Add the alkyne-tagged probe to all samples at a final concentration determined by initial titration experiments (typically 1-5 µM). Incubate for an additional 30-60 minutes at 37°C.
Click Reaction: For each sample, initiate the CuAAC reaction by adding a cocktail containing Biotin-Azide, TCEP (reductant), TBTA (ligand), and Copper(II) Sulfate. Incubate for 1 hour at room temperature.
Protein Precipitation & Lysis (if starting with intact cells): Quench the reaction and precipitate proteins using cold methanol or acetone. Resuspend the protein pellet in a lysis buffer containing SDS.
Enrichment: Add streptavidin-agarose beads to each lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
Washing: Wash the beads extensively with buffers of decreasing detergent concentration and finally with a buffer like urea to remove non-specifically bound proteins.
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce cysteine residues with DTT, alkylate with iodoacetamide, and digest the proteins overnight with trypsin.
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by high-resolution quantitative mass spectrometry.
This protocol identifies direct binding partners by measuring their increased stability against heat-induced denaturation in the presence of the compound.
Rationale: The binding of a small molecule to its protein target creates a more stable complex, which requires more thermal energy to unfold and aggregate. This shift in the melting temperature (Tm) is a direct indicator of target engagement.[19]
Caption: Workflow for proteome-wide CETSA.
Step-by-Step Methodology:
Cell Treatment: Treat two populations of intact cells, one with vehicle (DMSO) and one with a saturating concentration of N-(4-hydroxypyridin-3-yl)but-2-ynamide, for 1 hour at 37°C.
Thermal Challenge: Aliquot the cell suspensions from both treatment groups into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
Separation of Soluble Fraction: Separate the soluble (unfolded) proteins from the aggregated (denatured) proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
Sample Preparation for MS: Collect the supernatant (soluble fraction) from each sample. Perform a protein assay, then reduce, alkylate, and digest the proteins with trypsin. For multiplexed analysis, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ).
LC-MS/MS Analysis: Pool the labeled peptides and analyze by high-resolution quantitative mass spectrometry.
Data Analysis and Hit Triangulation
Rigorous statistical analysis is paramount for extracting meaningful biological insights from complex proteomic datasets.
ABPP Data Analysis
The primary output is a list of proteins and their relative abundance in the DMSO vs. competitor-treated samples.
Quantification: Calculate the ratio of protein abundance (Competitor/DMSO) for each protein at each concentration of the competitor compound.
Hit Criteria: True targets will exhibit a dose-dependent decrease in this ratio. Potential hits are proteins that show a >50% reduction in probe labeling at the highest competitor concentration with a statistically significant p-value (e.g., p < 0.05).
Visualization: Use volcano plots to visualize proteins that are both statistically significant and substantially depleted.
Protein ID
Gene Name
Log2(Fold Change) Comp/DMSO
-Log10(p-value)
Dose-Dependent?
Potential Hit
P01234
TGT1
-2.5
4.1
Yes
Yes
P56789
TGT2
-1.8
3.5
Yes
Yes
Q09876
OFT1
-0.2
1.1
No
No
Q54321
NSB1
-0.5
4.5
No
No
Table 1: Example data summary for a competitive ABPP experiment.
CETSA Data Analysis
The analysis aims to identify proteins with a statistically significant change in their melting temperature (Tm) upon compound treatment.
Melting Curve Fitting: For each protein, plot the relative amount of soluble protein as a function of temperature for both DMSO and compound-treated samples. Fit these data to a sigmoidal curve to determine the Tm for each condition.
Hit Criteria: A significant hit is a protein that displays a reproducible and statistically significant shift in Tm (ΔTm) in the presence of the compound. The magnitude of the shift can vary, but typically a |ΔTm| > 1°C is considered meaningful.
Visualization: Plot the ΔTm for all quantified proteins to visualize outliers that are stabilized (or destabilized) by the compound.
Protein ID
Gene Name
Tm (DMSO, °C)
Tm (Compound, °C)
ΔTm (°C)
p-value
Potential Hit
P01234
TGT1
52.1
55.8
+3.7
0.001
Yes
P56789
TGT2
48.5
51.2
+2.7
0.005
Yes
A12345
TGT3
61.2
58.0
-3.2
0.002
Yes (Destabilized)
B54321
NSB2
55.4
55.6
+0.2
0.85
No
Table 2: Example data summary for a proteome-wide CETSA experiment.
Hit Triangulation
The highest confidence hits are those identified by both orthogonal methods. The convergence of evidence from a covalent capture method (ABPP) and a biophysical binding assay (CETSA) provides a powerful filter to eliminate artifacts and prioritize targets for downstream validation.
Caption: Logic for triangulating hits from orthogonal methods.
Essential Target Validation
After identifying high-confidence hits, it is critical to perform validation experiments to confirm the interaction and probe its functional consequences.
Biochemical Validation: Incubate the purified recombinant target protein with N-(4-hydroxypyridin-3-yl)but-2-ynamide and analyze the sample by intact protein mass spectrometry. A mass shift corresponding to the molecular weight of the compound confirms direct covalent modification.[20]
Cellular Target Engagement: Use orthogonal methods like Western Blot-based CETSA or affinity pulldowns with the clickable probe (followed by Western Blot for the specific target) to confirm engagement in a cellular context.[21]
Site-of-Modification Mapping: Use advanced MS/MS techniques (e.g., ETD) on the modified recombinant protein to identify the specific amino acid residue (e.g., Asp or Glu) that is covalently labeled by the ynamide warhead.
Functional Assays: If the identified target is an enzyme, perform activity assays to determine if covalent modification leads to inhibition or activation. If the target is part of a signaling pathway, assess downstream pathway markers upon compound treatment.
Conclusion
Identifying the protein targets of a novel covalent ligand like N-(4-hydroxypyridin-3-yl)but-2-ynamide requires a sophisticated, multi-faceted approach. The strategy outlined in this guide, which integrates the covalent-capture power of competitive ABPP with the label-free, biophysical validation of CETSA, provides a robust and reliable pathway from an interesting molecule to a validated biological target. By understanding the unique ynamide chemistry and employing these orthogonal, proteome-scale techniques, researchers can confidently deconvolute the mechanism of action of this and other novel covalent agents, accelerating the journey of drug discovery.
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National Center for Biotechnology Information. [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. NCBI Bookshelf. [Link]
Gifu Pharmaceutical University. (2023). Synthetic method of ynamides through azide-alkyne cycloaddition. Gifu Pharmaceutical University. [Link]
St. Pierre, J. P., et al. (2021). Pharmacological targeting of a PWWP domain demonstrates cooperative control of NSD2 localization. bioRxiv. [Link]
Theunissen, C., et al. (2019). Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses. [Link]
Reddy, R. P., et al. (2017). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. Accounts of Chemical Research. [Link]
National Center for Biotechnology Information. [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-dimethyl-butanamide. NCBI Bookshelf. [Link]
Application Note & Protocol: Preparation of N-(4-hydroxypyridin-3-yl)but-2-ynamide Stock Solutions in DMSO
Abstract This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of the small molecule N-(4-hydroxypyridin-3-yl)but-2-ynamide....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of the small molecule N-(4-hydroxypyridin-3-yl)but-2-ynamide. Adherence to this guide is critical for ensuring solution integrity, maximizing compound stability, and achieving reproducibility in downstream biological assays. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to empower users with the ability to adapt and troubleshoot effectively.
Introduction: The Criticality of Stock Solution Integrity
The accuracy and reproducibility of any experiment involving small molecule modulators are fundamentally dependent on the quality of the compound stock solutions. Improper preparation can lead to inaccurate concentration determination, compound precipitation, degradation, or introduction of contaminants, any of which can compromise experimental results. N-(4-hydroxypyridin-3-yl)but-2-ynamide is an organic compound whose efficacy in any assay is contingent on its complete and stable solubilization.
Dimethyl sulfoxide (DMSO) is the solvent of choice for many non-polar to moderately polar small molecules due to its high solubilizing power and miscibility with aqueous media.[1] However, its hygroscopic nature and potential for cellular toxicity at higher concentrations necessitate precise and careful handling protocols.[2][3] This guide provides a self-validating system for preparing high-concentration stock solutions of N-(4-hydroxypyridin-3-yl)but-2-ynamide in DMSO, ensuring long-term stability and reliable performance.
Compound Information & Physicochemical Properties
A thorough understanding of the compound's properties is the first step toward successful solution preparation.
Calibrated analytical balance (readable to at least 0.1 mg)
Sterile, low-retention microcentrifuge tubes (1.5 mL) or amber glass vials
Sterile, cryo-safe tubes for aliquots (e.g., 0.5 mL or 1.5 mL)
Calibrated P1000, P200, and P20 micropipettes
Sterile, filtered, low-retention pipette tips
Vortex mixer
Benchtop microcentrifuge
Water bath or sonicator (optional, for difficult-to-dissolve compounds)
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution. Volumes can be scaled as needed.
Step 1: Pre-Protocol Preparations
1.1. Place the vial of N-(4-hydroxypyridin-3-yl)but-2-ynamide and a bottle of anhydrous DMSO in a desiccator at room temperature for at least 30 minutes to allow them to equilibrate.
1.2. Before opening the manufacturer's vial, centrifuge it briefly (e.g., 200-500 RPM for 1 minute) to collect all the powder at the bottom of the vial.[8]
Step 2: Calculate the Required Mass
2.1. Use the following formula to determine the mass of the compound needed:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
2.2. Example Calculation for 1 mL of a 10 mM Stock:
Mass (mg) = 10 mM × 1 mL × 176.17 g/mol / 1000 = 1.76 mg
Step 3: Weighing the Compound
3.1. Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
3.2. Carefully weigh the calculated mass (1.76 mg) of N-(4-hydroxypyridin-3-yl)but-2-ynamide directly into the tared tube.
Scientist's Note (Expertise & Experience): Weighing small quantities can be challenging. For masses under 5 mg, it is often more accurate to prepare a larger volume (e.g., 5 mL) to increase the target mass, thereby reducing the percentage of weighing error.
Step 4: Solubilization
4.1. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
4.2. Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[10]
4.3. Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
Scientist's Note (Causality): Using anhydrous DMSO is critical. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of hydrophobic compounds and potentially accelerate their degradation.
4.4. (Optional - If Dissolution is Slow): Gently warm the solution in a 37°C water bath for 5-10 minutes or place it in a bath sonicator.[11] Vortex again. Caution: Only apply heat if the compound's thermal stability is known or assumed to be sufficient.
Workflow Diagram: Stock Solution Preparation
Caption: Workflow for preparing DMSO stock solutions.
Protocol: Aliquoting and Long-Term Storage
Step 5: Aliquoting
5.1. To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, cryo-safe tubes.[2][8]
Scientist's Note (Trustworthiness): Aliquoting is arguably the most critical step for ensuring long-term experimental consistency. A stock solution that has undergone multiple freeze-thaw cycles is a common source of assay variability and should not be considered trustworthy.
Step 6: Labeling
6.1. Clearly and legibly label each aliquot with:
Compound Name: N-(4-OH-pyridin-3-yl)but-2-ynamide
Concentration: 10 mM
Solvent: DMSO
Date of Preparation
Step 7: Storage
7.1. Store the labeled aliquots in a freezer box at -20°C for short-to-medium term storage (up to 6 months) or at -80°C for long-term storage.[8]
7.2. Protect the aliquots from light, as many organic compounds are light-sensitive.
Protocol: Preparation of Working Solutions for Assays
This protocol describes the dilution of the DMSO stock into an aqueous buffer or cell culture medium.
Step 1: Thawing and Dilution Strategy
1.1. Thaw a single aliquot of the 10 mM stock solution at room temperature. Once thawed, vortex briefly.
1.2. Crucial Step: Do not dilute the highly concentrated DMSO stock directly into your final aqueous medium in one large step, as this will likely cause the compound to precipitate out of solution. It is best practice to perform intermediate dilutions.
Step 2: Serial Dilution
2.1. If necessary, perform serial dilutions of your stock in 100% DMSO to create lower-concentration DMSO stocks.[12]
2.2. To prepare the final working solution, add a small volume of the DMSO stock (or intermediate dilution) to the larger volume of aqueous assay buffer or cell culture medium and mix immediately.
Scientist's Note (Self-Validating System): The final concentration of DMSO in your assay should be kept to a minimum, typically <0.1% , to avoid solvent-induced artifacts or toxicity.[10][13] Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your treated samples but no compound. This validates that any observed effects are due to the compound and not the solvent.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Compound fails to dissolve completely in DMSO.
Insufficient mixing; compound has low solubility at the target concentration; contaminated DMSO (contains water).
Continue vortexing/sonication. Try gentle warming (37°C).[11] Use a fresh, sealed bottle of anhydrous DMSO. If it still fails, the desired concentration may exceed its solubility limit; prepare a lower concentration stock.
Stock solution appears cloudy or has precipitate after storage.
Compound has precipitated out of solution due to temperature fluctuations or exceeding solubility at low temperatures.
Before use, warm the aliquot to room temperature or 37°C and vortex thoroughly to attempt redissolution.[11] Centrifuge the tube; if a pellet forms, the solution is not usable. Prepare a fresh stock at a lower concentration.
Precipitation occurs when diluting into aqueous buffer.
"Salting out" effect; the compound is not soluble in the aqueous medium at the target concentration.
Decrease the final concentration of the compound. Perform serial dilutions in DMSO first, then add a very small volume of the diluted DMSO stock to the aqueous buffer while vortexing.
References
NextSDS. (n.d.). N-(4-hydroxypyridin-3-yl)but-2-ynamide — Chemical Substance Information. Retrieved from [Link]
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
PubChemLite. (n.d.). N-(4-hydroxypyridin-3-yl)but-2-ynamide. Retrieved from [Link]
ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). But-2-ynamide. PubChem Compound Summary for CID 4678317. Retrieved from [Link]
ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. Retrieved from [Link]
Protocol Online. (2009). DMSO dilution vs. inhibitor dissolving; which 1st?. Retrieved from [Link]
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
Application Note: Engineering Highly Selective Covalent Kinase Inhibitors Using N-(4-hydroxypyridin-3-yl)but-2-ynamide
Executive Summary & Mechanistic Rationale The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted from maximizing electrophilic reactivity to optimizing target-specific spatial alignment. Early-gene...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted from maximizing electrophilic reactivity to optimizing target-specific spatial alignment. Early-generation TCIs predominantly utilized highly reactive acrylamides. While potent, these flexible sp²-hybridized warheads often suffered from off-target promiscuity and rapid depletion of intracellular glutathione (GSH), leading to idiosyncratic hepatotoxicity ([1]).
The introduction of the but-2-ynamide (alkynamide) warhead represents a major leap in rational drug design. Specifically, the bifunctional building block N-(4-hydroxypyridin-3-yl)but-2-ynamide (CAS 1862713-95-8) combines a tunable, low-intrinsic-reactivity electrophile with a privileged hinge-binding scaffold ([2]).
The Causality of the Design:
Hinge-Binding Mimicry: The 4-hydroxypyridine core readily tautomerizes to its pyridin-4(1H)-one form. This creates a rigid hydrogen bond donor-acceptor pair that effectively mimics the adenine ring of ATP, anchoring the inhibitor into the kinase hinge region ([3]).
Proximity-Driven Electrophilicity: Once anchored (defined by the reversible binding constant,
KI
), the but-2-ynamide warhead is positioned near a non-catalytic cysteine (e.g., Cys481 in BTK). The sp-hybridized alkyne is sterically linear and intrinsically less reactive than an alkene. It requires near-perfect orbital alignment to undergo a Michael addition. This ensures the warhead remains "silent" until bound to the specific target, drastically reducing off-target proteome reactivity ([4]).
Fig 1. Two-step kinetic mechanism of covalent kinase inhibition via but-2-ynamide warhead.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of but-2-ynamide-based inhibitors must utilize self-validating systems. The following protocols integrate mandatory internal controls to prove causality rather than mere correlation.
Fig 2. Self-validating workflow for evaluating but-2-ynamide covalent kinase inhibitors.
Protocol 1: Intact Protein Mass Spectrometry (Target Engagement)
Purpose: To definitively prove the formation of a 1:1 covalent adduct between the but-2-ynamide warhead and the target cysteine.
Causality & Validation: Observing a mass shift confirms binding, but it does not prove specificity. Therefore, a Cys-to-Ser mutant kinase is run in parallel. If the mutant also exhibits a mass shift, the inhibitor is promiscuously reacting with other nucleophiles (e.g., Lysine or Tyrosine), invalidating the proximity-driven design hypothesis.
Step-by-Step Methodology:
Dilute recombinant wild-type (WT) kinase and the corresponding Cys-to-Ser mutant to 2 μM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Note: DTT must be kept low to prevent competitive warhead quenching.
Add the synthesized N-(4-hydroxypyridin-3-yl)but-2-ynamide derivative to a final concentration of 20 μM (10-fold molar excess).
Incubate at 25°C for 60 minutes.
Quench the reaction by adding an equal volume of 1% formic acid.
Inject 10 μL onto an LC-TOF-MS system equipped with a C4 intact protein column.
Deconvolute the raw spectra using maximum entropy algorithms.
Acceptance Criteria: The WT kinase must show a +[Inhibitor Mass] Da shift with >95% conversion. The Cys-to-Ser mutant must show 0% conversion (native mass only).
Purpose: To ensure the alkynamide warhead possesses low intrinsic reactivity, mitigating the risk of hepatotoxicity.
Causality & Validation: GSH is the most abundant intracellular nucleophile. High reactivity with GSH correlates with poor pharmacokinetics and toxicity. An acrylamide reference compound (e.g., Ibrutinib) is used as a positive control to benchmark the assay's depletion detection capabilities.
Step-by-Step Methodology:
Prepare a 10 mM stock of the inhibitor in DMSO.
Initiate the reaction by adding the inhibitor (final concentration 10 μμM) to a solution of 5 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.
Aliquot 50 μL samples at 0, 1, 2, 4, 8, and 24 hours.
Quench aliquots immediately with 50 μL of cold acetonitrile containing an internal standard.
Centrifuge at 14,000 x g for 10 minutes to precipitate buffer salts.
Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Acceptance Criteria: The but-2-ynamide derivative should exhibit a
t1/2>24
hours, whereas the acrylamide control will typically deplete with a
t1/2<2
hours.
Purpose: To quantify the true efficiency of covalent bond formation.
Causality & Validation: For covalent inhibitors, IC₅₀ is time-dependent and therefore an inadequate metric for lead optimization.
kinact/KI
normalizes for both reversible affinity and irreversible reactivity. Plotting the observed rate (
kobs
) against inhibitor concentration must yield a hyperbolic curve; a linear relationship indicates non-saturable, non-specific chemical reactivity.
Step-by-Step Methodology:
Prepare a continuous fluorescence-based kinase assay (e.g., Omnia or FRET-based peptide substrate).
Pre-incubate the kinase with varying concentrations of the inhibitor (spanning 0.1x to 10x the estimated
KI
) for multiple time points (0, 10, 30, 60, 120 minutes).
Initiate the enzymatic reaction by adding ATP (at
Km
) and the peptide substrate.
Measure the initial velocity (
vi
) for each pre-incubation time point.
Calculate the pseudo-first-order rate constant (
kobs
) by plotting
ln(vi/v0)
versus pre-incubation time.
Plot
kobs
against [Inhibitor]. Fit the data to the hyperbolic equation:
kobs=(kinact×[I])/(KI+[I])
.
Acceptance Criteria: A high-quality but-2-ynamide inhibitor should demonstrate a
kinact/KI>104M−1s−1
, driven by a low
KI
(tight hinge binding) rather than an artificially high
kinact
([5]).
Quantitative Benchmarking of Electrophilic Warheads
To contextualize the advantages of the but-2-ynamide moiety, the following table summarizes the comparative electrophilic profiling of standard kinase warheads.
Wen, T., et al. "Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases." MDPI (International Journal of Molecular Sciences), 2021. URL:[Link]
Keeley, A., et al. "Probing the Effect of Protein and Inhibitor Conformational Flexibility on the Reaction of Rocelitinib-Like Covalent Inhibitors." Journal of Chemical Information and Modeling (NIH PMC), 2022. URL:[Link]
NextSDS. "N-(4-hydroxypyridin-3-yl)but-2-ynamide — Chemical Substance Information." NextSDS Database, 2024. URL:[Link]
In Vitro Assay Protocols for N-(4-hydroxypyridin-3-yl)but-2-ynamide: A Guide for Cellular and Molecular Characterization
Introduction: Unveiling the Potential of a Novel Compound N-(4-hydroxypyridin-3-yl)but-2-ynamide is a novel small molecule with a chemical structure that suggests potential as a modulator of key cellular processes. While...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Novel Compound
N-(4-hydroxypyridin-3-yl)but-2-ynamide is a novel small molecule with a chemical structure that suggests potential as a modulator of key cellular processes. While specific biological activities for this compound are not yet extensively documented in scientific literature[1], its structural motifs, particularly the hydroxypyridine core, are found in compounds with a range of bioactivities, including anticancer properties[2][3]. The but-2-ynamide functional group also presents an interesting feature for potential covalent interactions with biological targets.
A compelling hypothesis, based on the structure of similar small molecules, is that N-(4-hydroxypyridin-3-yl)but-2-ynamide may function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression[4]. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer therapeutics[5][6][7].
This guide provides a comprehensive suite of in vitro assay protocols designed to rigorously evaluate the potential of N-(4-hydroxypyridin-3-yl)but-2-ynamide as an HDAC inhibitor and to characterize its effects on cancer cells. The protocols are intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind each experimental choice.
PART 1: Foundational Protocols & Material Preparation
Cell Line Selection and Culture
The choice of cell line is critical for the relevance of in vitro studies. A panel of cancer cell lines is recommended to assess the compound's spectrum of activity. For initial studies, consider using commonly available and well-characterized lines such as:
HeLa (Cervical Cancer): A robust and easy-to-culture cell line.
A549 (Lung Carcinoma): Representative of a solid tumor type.
Jurkat (T-cell Leukemia): A suspension cell line useful for apoptosis and cell cycle studies.
A normal, non-cancerous cell line (e.g., IMR-90, human fetal lung fibroblasts): To assess for selective cytotoxicity against cancer cells.
All cell lines should be maintained in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation and Storage
Stock Solution Preparation: Prepare a high-concentration stock solution of N-(4-hydroxypyridin-3-yl)but-2-ynamide (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO)[8].
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the compound in complete cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.
PART 2: Core In Vitro Assay Protocols
Direct Assessment of HDAC Inhibition: In Vitro HDAC Activity Assay
To directly test the hypothesis that N-(4-hydroxypyridin-3-yl)but-2-ynamide inhibits HDACs, a cell-free enzymatic assay is the first logical step. Commercially available kits provide a straightforward and sensitive method for this purpose.
These assays typically utilize an acetylated substrate that, when deacetylated by an HDAC enzyme, can be processed by a developer enzyme to produce a fluorescent or luminescent signal. The intensity of the signal is inversely proportional to the HDAC activity[9].
This protocol is adapted from commercially available kits[4][9].
Reagent Preparation: Prepare all kit components (assay buffer, HDAC substrate, developer) according to the manufacturer's instructions.
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
Blank: Assay Buffer.
Negative Control (No Inhibitor): Nuclear extract or purified HDAC enzyme + Assay Buffer.
Positive Control Inhibitor: Nuclear extract or purified HDAC enzyme + a known HDAC inhibitor (e.g., Trichostatin A).
Test Compound: Nuclear extract or purified HDAC enzyme + serial dilutions of N-(4-hydroxypyridin-3-yl)but-2-ynamide.
HDAC Substrate Addition: Add the HDAC substrate to all wells except the blank.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the deacetylation reaction.
Developer Addition: Add the developer solution to all wells.
Signal Development: Incubate at room temperature for 15-30 minutes, protected from light.
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration at which 50% of HDAC activity is inhibited).
Cellular Consequence I: Cell Viability and Cytotoxicity
This assay determines the effect of the compound on cell proliferation and is a fundamental first step in assessing its potential as an anticancer agent.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells[6].
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[8].
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of N-(4-hydroxypyridin-3-yl)but-2-ynamide. Include a vehicle control (DMSO)[8].
Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects[8].
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cellular Consequence II: Induction of Apoptosis
Many anticancer drugs, including HDAC inhibitors, induce programmed cell death, or apoptosis. The following assays can quantify the extent of apoptosis induced by the compound.
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate that is cleaved by active caspases-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity[10][11].
Protocol:
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the viability assay[12].
Reagent Addition: After the desired incubation period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well[12].
Incubation: Incubate at room temperature for 1-3 hours[12].
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer[10][11].
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells[13][14]. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised[15].
Protocol:
Cell Treatment and Harvesting: Treat cells with the compound in a 6-well plate. After incubation, harvest both adherent and floating cells[15].
Resuspension: Resuspend the cells in 1X Binding Buffer[15][16].
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension[13][15].
Incubation: Incubate at room temperature in the dark for 15-20 minutes[15][16].
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles[15].
Cellular Consequence III: Cell Cycle Analysis
HDAC inhibitors are known to cause cell cycle arrest at the G1/S or G2/M checkpoints. Flow cytometry with PI staining is a standard method to analyze the cell cycle distribution.
PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described previously[17].
Fixation: Fix the cells by dropwise addition into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours[8].
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA)[17].
Incubation: Incubate in the dark at room temperature for 30 minutes[8].
Analysis: Analyze the cell cycle distribution using a flow cytometer. The data is typically displayed as a histogram of DNA content[18].
Target Engagement: Western Blotting for Histone Acetylation
To confirm that N-(4-hydroxypyridin-3-yl)but-2-ynamide acts as an HDAC inhibitor in a cellular context, it is essential to measure the downstream effect on histone acetylation.
Western blotting uses antibodies to detect specific proteins in a complex mixture. In this case, an increase in the acetylation of histones (e.g., acetylated Histone H3 or H4) following compound treatment would provide strong evidence for HDAC inhibition[19][20].
Cell Lysis: Treat cells with the compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[19][21].
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[19][21].
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding[19].
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-total Histone H3)[20][22].
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[21].
PART 3: Data Presentation and Visualization
Quantitative Data Summary
Assay
Parameter Measured
Example Result for Active Compound
HDAC Activity Assay
IC50 (µM)
1.5 µM
MTT Cell Viability
IC50 (µM) after 72h
HeLa: 5.2 µM, A549: 8.1 µM
Caspase-Glo® 3/7
Fold increase in luminescence
4.5-fold increase over vehicle control
Annexin V/PI Staining
% of Apoptotic Cells
35% (early + late apoptotic)
Cell Cycle Analysis
% of Cells in G2/M Phase
60% (significant increase from 15% in control)
Western Blot
Fold increase in acetyl-H3
3.8-fold increase (normalized to total H3)
Visualizing Workflows and Pathways
Caption: A streamlined workflow for the in vitro evaluation of N-(4-hydroxypyridin-3-yl)but-2-ynamide.
Caption: Hypothesized mechanism of action: HDAC inhibition leading to apoptosis and cell cycle arrest.
Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual.
PubMed. (2004). Histone deacetylase inhibitors: assays to assess effectiveness in vitro and in vivo.
Abcam. (n.d.). Histone western blot protocol.
Journal of Surgical Research. (n.d.). Histone deacetylase inhibitors enhance endothelial cell sprouting angiogenesis in vitro. Retrieved from Journal of Surgical Research website.
Open Academic Journals Index. (2018, January 5). A protein isolation method for western blot to study histones with an internal control protein. Retrieved from Open Academic Journals Index website.
PMC. (2016, August 22). Histone deacetylase inhibitors induce invasion of human melanoma cells in vitro via differential regulation of N-cadherin expression and RhoA activity.
Bio-Techne. (n.d.). Decoding Histones with Simple Western.
MDPI. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation.
NCBI. (2009, May 2). 4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide.
PubMed. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation.
PubMed. (n.d.). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction.
NCBI. (2008, December 23). 4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-dimethyl-butanamide.
ResearchGate. (n.d.). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction.
Thermo Fisher Scientific. (n.d.). 3D Cell Culture Protocols.
PubMed. (2009, July 15). Synthesis, Activity and Binding With DNA of [{trans-PtCl(NH(3))(2)}(2)micro-{trans-Pd(4-hydroxypyridine) (2) (H(2)N(CH(2))(6)NH(2))(2)]Cl(4) (TH8).
Best practices for handling and storing N-(4-hydroxypyridin-3-yl)but-2-ynamide
Application Notes & Protocols for N-(4-hydroxypyridin-3-yl)but-2-ynamide A Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the best practices for handling...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols for N-(4-hydroxypyridin-3-yl)but-2-ynamide
A Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the best practices for handling, storing, and utilizing N-(4-hydroxypyridin-3-yl)but-2-ynamide (CAS No. 1862713-95-8). Given the limited publicly available data for this specific molecule, these protocols are synthesized from an analysis of its core chemical moieties—a hydroxypyridine ring and an ynamide functional group—and established industry guidelines for handling potent, novel research compounds.[1][2][3] The objective is to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes.
Compound Overview and Hazard Profile
N-(4-hydroxypyridin-3-yl)but-2-ynamide is a small molecule with the formula C₉H₈N₂O₂.[4] Its structure suggests potential activity as a kinase inhibitor or other targeted therapeutic agent, making it a compound of interest in drug discovery.
Based on available data, this compound is classified with the following hazards:
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[5]
These classifications mandate that N-(4-hydroxypyridin-3-yl)but-2-ynamide be treated as a potent compound with significant health risks upon exposure.[2][6] All handling procedures must reflect this potential hazard.
Physicochemical Properties (Inferred)
Property
Inferred Value / Characteristic
Rationale & References
Physical Form
Likely a solid (crystalline or amorphous powder) at room temperature.
Based on typical small molecule APIs and related structures like But-2-ynamide.[7]
Stability
The ynamide moiety is generally more stable than the corresponding ynamine due to the electron-withdrawing amide group.[8] The hydroxypyridine ring is a stable aromatic system, though it can undergo tautomerization.[9][10] Overall, the compound is expected to be chemically stable under standard ambient conditions.[11]
Solubility
The hydroxypyridine group suggests potential solubility in polar organic solvents (e.g., DMSO, DMF, Methanol). Aqueous solubility may be limited and pH-dependent.
Inferred from the properties of the 4-Hydroxypyridine moiety.[9]
Incompatibilities
Avoid strong oxidizing agents and strong acids.
Based on general safety data for related heterocyclic compounds.[12]
Core Directive: Engineering Controls and Containment
The primary method for ensuring safety is through engineering controls designed to minimize exposure.[3] For a potent compound like N-(4-hydroxypyridin-3-yl)but-2-ynamide, a risk-based containment strategy is essential.[2][13]
Weighing and Aliquoting: All handling of the solid compound must be performed within a containment device.
Recommended: A ventilated balance enclosure (VBE) or a glovebox with HEPA filtration.[13]
Minimum: A certified chemical fume hood with demonstrated containment performance.
Solution Handling: Manipulations of solutions should be performed in a chemical fume hood.[13]
Facility Design: The laboratory area designated for handling this compound should have restricted access and operate under negative pressure relative to adjacent corridors to prevent the escape of airborne particles.[6]
Caption: Decision workflow for selecting appropriate engineering controls.
Protocol: Personal Protective Equipment (PPE)
A multi-level PPE approach is mandatory as a secondary barrier to exposure.[3]
Body: Wear a disposable, solid-front lab coat. For larger quantities or high-risk procedures, a disposable gown or coveralls should be used.
Hands: Double-gloving with nitrile gloves is required.[3] The outer gloves should be changed immediately upon contamination or after completing a task.
Eyes/Face: ANSI-rated safety glasses with side shields are the minimum requirement. When handling the solid compound outside of an isolator, a face shield should be worn in addition to safety glasses.
Respiratory: For weighing operations outside of a VBE or glovebox, or if there is a risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) is necessary.
Protocol: Storage and Stability
Proper storage is critical to maintain the chemical integrity and ensure the longevity of N-(4-hydroxypyridin-3-yl)but-2-ynamide.
Solid Compound Storage
Temperature: Store in a cool, dry, and dark environment. A controlled temperature of -20°C is recommended for long-term storage to minimize degradation.[1]
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect the ynamide functionality from potential oxidative or moisture-driven degradation.
Container: Use amber glass vials with tightly sealed, inert caps (e.g., PTFE-lined). The container should be clearly labeled with the compound name, CAS number, lot number, and date received.
Solution Storage
Solvent Choice: High-purity, anhydrous-grade solvents (e.g., DMSO, DMF) are recommended for creating stock solutions.
Freeze-Thaw Cycles: Once reconstituted, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Temperature: Frozen stock solutions should be stored at -80°C for maximum stability.
Short-Term Storage: Diluted solutions for immediate experimental use may be stored at 4°C for a limited time (stability should be validated, but generally not exceeding 24-48 hours).
Caption: Recommended storage conditions for solid and solution forms.
Protocol: Solution Preparation and Handling
Pre-equilibration: Before opening, allow the compound vial to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
Environment: Perform all solution preparation steps within a certified chemical fume hood.
Solvent Addition: Using a calibrated pipette, add the desired volume of anhydrous solvent to the vial containing the solid compound.
Dissolution: Cap the vial tightly and vortex or sonicate gently until all solid material is completely dissolved. Visually inspect for any particulates.
Aliquoting: Immediately aliquot the stock solution into single-use, properly labeled cryovials for long-term storage.
Record Keeping: Meticulously record the solvent, concentration, date of preparation, and lot number in a laboratory notebook.[1]
Protocol: Spill and Waste Management
Spill Response
Personnel Evacuation: Immediately alert others and evacuate the area if the spill is large or involves airborne powder.
Decontamination: For small spills, cover with an absorbent material (e.g., vermiculite). Gently wet the material with a suitable solvent (e.g., isopropanol) to prevent dust generation. Carefully collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Waste Disposal
Classification: All waste containing N-(4-hydroxypyridin-3-yl)but-2-ynamide (solid, solutions, contaminated PPE, and labware) must be treated as hazardous chemical waste.
Containment: Collect waste in clearly labeled, sealed, and leak-proof containers.[13] Solid and liquid waste should be segregated.
Disposal: Dispose of all waste through an approved institutional or commercial hazardous waste program in accordance with local, state, and federal regulations.[1][11]
Conclusion
The handling of N-(4-hydroxypyridin-3-yl)but-2-ynamide requires a stringent, safety-first approach grounded in the principles of potent compound management. By implementing robust engineering controls, mandating appropriate PPE, and adhering to strict protocols for storage and handling, researchers can mitigate exposure risks, protect the integrity of this valuable research compound, and ensure the validity of their scientific investigations.
References
NextSDS. (n.d.). N-(4-hydroxypyridin-3-yl)but-2-ynamide — Chemical Substance Information.
Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
Sigma-Aldrich. (2024, November 2). Safety Data Sheet.
IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
Battrum, M. (2015, July 7). Best Practices For Handling Potent APIs. Outsourced Pharma.
Al-Hujran, T. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PLoS ONE, 11(11), e0165019. [Link]
Bértolo, E., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Dalton Transactions, 45(13), 5535-5546. [Link]
Wodong, Z., & Gevorgyan, V. (2019). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. Israel Journal of Chemistry, 59(3-4), 245-260. [Link]
Han, D. L. (2026, February). Formation and stability of Sc(III), La (III), Dy(III), Pr(III) and Y(III) complexes with hydroxypyridine-carboxylic acids in aqueous solution. Journal of Military Science and Technology, 109(109), 87–94.
Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
Han, D. L. (2026, February 26). Formation and stability of Sc(III), La (III), Dy(III), Pr(III) and Y(III) complexes with hydroxypyridine-carboxylic acids in aqueous solution. Journal of Military Science and Technology.
National Center for Biotechnology Information. (n.d.). But-2-ynamide. PubChem Compound Database. Retrieved from [Link]
Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Molecules, 23(4), 959. [Link]
Zhang, J., & Li, X. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 886–900. [Link]
Szałek, A., et al. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 10(6), 2914–2925. [Link]
ResearchGate. (2016, October). Proper Handling and Storage of Chemicals.
Technical Support Center: Improving Aqueous Solubility of N-(4-hydroxypyridin-3-yl)but-2-ynamide
Welcome to the technical support center for N-(4-hydroxypyridin-3-yl)but-2-ynamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for over...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for N-(4-hydroxypyridin-3-yl)but-2-ynamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in aqueous buffer systems. The following question-and-answer format addresses common issues, explains the underlying chemical principles, and provides validated protocols to streamline your experimental workflow.
Q1: Why is my compound, N-(4-hydroxypyridin-3-yl)but-2-ynamide, exhibiting poor solubility in my neutral pH buffer (e.g., PBS pH 7.4)?
A1: The limited solubility of N-(4-hydroxypyridin-3-yl)but-2-ynamide at neutral pH is a direct consequence of its molecular structure. This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups.[1]
Basic Group: The nitrogen atom in the pyridine ring is weakly basic.[2]
Acidic Group: The hydroxyl group (-OH) at the 4-position of the pyridine ring is weakly acidic.[1]
At neutral pH (around 7.4), the molecule exists predominantly in its neutral, un-ionized form. This form has the lowest aqueous solubility because it cannot form strong, stabilizing ion-dipole interactions with water molecules. The solubility you are observing is its intrinsic solubility (S₀), which is often low for organic molecules with significant nonpolar regions, such as the but-2-ynamide side chain.[3][4]
Q2: How does pH influence the solubility of this compound, and how can I find the optimal pH for dissolution?
A2: The solubility of N-(4-hydroxypyridin-3-yl)but-2-ynamide is highly pH-dependent due to its ionizable groups.[5] By adjusting the pH of the buffer, you can shift the equilibrium towards one of its charged (ionized) forms, which are significantly more water-soluble.[6] This relationship is described by the Henderson-Hasselbalch equation.[7][8]
In Acidic Buffers (Low pH): At a pH below the pKa of the pyridine nitrogen (typically around 3.2 for 4-hydroxypyridine), the nitrogen atom becomes protonated, forming a positively charged pyridinium cation.[9][10] This cation is much more soluble in water.
In Alkaline Buffers (High pH): At a pH above the pKa of the hydroxyl group (around 11.4), the hydroxyl group loses a proton, forming a negatively charged phenolate-like anion.[1] This anion is also more soluble than the neutral form.
The lowest solubility will occur at the isoelectric point (pI), the pH at which the net charge of the molecule is zero. To find the optimal pH, you must experimentally determine the compound's pH-solubility profile.
Diagram 1: pH-Dependent Ionization of N-(4-hydroxypyridin-3-yl)but-2-ynamide
Caption: Predicted ionization states of the compound at various pH ranges.
Experimental Protocol 1: Determination of pH-Solubility Profile
This protocol uses the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[11][12]
Objective: To determine the aqueous solubility of N-(4-hydroxypyridin-3-yl)but-2-ynamide across a range of pH values.
Materials:
N-(4-hydroxypyridin-3-yl)but-2-ynamide (solid)
A series of buffers (see Table 1 for recommendations) covering a pH range from 2 to 12.
Calibrated pH meter
Orbital shaker with temperature control
Microcentrifuge tubes or glass vials
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF)
Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound's concentration.[13]
Procedure:
Add an excess amount of the solid compound to a series of vials. The excess solid should be clearly visible.[2]
Add a fixed volume (e.g., 1 mL) of each buffer solution to its respective vial.
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
After equilibration, visually inspect the vials to confirm that excess solid remains.
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using your validated analytical method.[12]
Measure the final pH of each saturated solution to confirm it has not shifted significantly.
Plot the measured solubility (e.g., in µg/mL or µM) against the final pH of each buffer.
Target pH Range
Recommended Buffer System
Buffer pKa
Notes
2.0 - 3.0
Phosphate or Glycine-HCl
2.15 (H₃PO₄)
Phosphate buffers are common, but check for potential salt formation.[5]
3.0 - 5.0
Acetate
4.76
Widely used and generally compatible with many compounds.
5.0 - 7.0
Phosphate or MES
6.15 (MES), 7.21 (H₂PO₄⁻)
MES is a "Good's" buffer, known for minimal interaction with biological systems.
7.0 - 9.0
Phosphate, TRIS, or Borate
7.21 (H₂PO₄⁻), 8.06 (TRIS)
TRIS is common in cell-based assays but is temperature-sensitive.
9.0 - 11.0
Borate or CAPS
9.24 (Borate), 10.4 (CAPS)
Borate can interact with diol-containing compounds.
11.0 - 12.0
Phosphate or CAPSO
12.32 (HPO₄²⁻), 9.6 (CAPSO)
High pH can cause chemical degradation; assess stability.
Table 1: Recommended Buffer Systems for pH-Solubility Profiling. Choose a buffer with a pKa value close to your target pH for optimal buffering capacity.[14][15]
Q3: I've identified an optimal pH, but the solubility is still insufficient for my experimental needs. What are the next steps?
A3: If pH adjustment alone is not enough, the next strategy is to use co-solvents to increase the solvating power of your aqueous buffer. Co-solvents are water-miscible organic solvents that reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[16][17]
Commonly Used Co-solvents:
Dimethyl sulfoxide (DMSO): A powerful aprotic solvent, typically used to prepare high-concentration stock solutions that are then diluted into the aqueous buffer.
Ethanol: A protic solvent often used in formulations.
Polyethylene Glycols (PEGs), especially PEG 300 and PEG 400: Low molecular weight PEGs are viscous liquids that are excellent solubilizing agents.[18]
Propylene Glycol (PG): Another common and non-toxic co-solvent.
Co-Solvent
Dielectric Constant (Approx.)
Typical Starting Concentration (% v/v)
Key Considerations
Water
80
N/A
Highly polar, forms strong hydrogen bonds.
DMSO
47
< 1% (for cell assays), up to 10%
Can be toxic to cells at higher concentrations. Freeze/thaw stability can be an issue.
Ethanol
25
5 - 20%
Can cause protein precipitation at high concentrations.
Table 2: Properties of Common Co-solvents. The choice of co-solvent and its concentration must be optimized for your specific application, especially for in vitro or in vivo studies, to avoid artifacts or toxicity.[18][20]
Experimental Protocol 2: Preparing a Stock Solution with a Co-solvent
Objective: To prepare a concentrated stock solution of N-(4-hydroxypyridin-3-yl)but-2-ynamide for subsequent dilution into aqueous buffers.
Procedure:
Weigh the desired amount of the compound into a sterile vial.
Add the pure co-solvent (e.g., DMSO) dropwise while vortexing or sonicating until the compound is fully dissolved. Aim for the highest possible concentration to minimize the final percentage of co-solvent in your working solution.
For working solutions, perform a serial dilution of this concentrated stock into your final aqueous experimental buffer.
Crucial Step: Always run a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent as your test samples to account for any effects of the solvent itself.[21]
Diagram 2: Troubleshooting Workflow for Solubility Enhancement
Caption: A systematic approach to improving compound solubility.
Q4: What are "advanced formulation strategies," and when should I consider them?
A4: If adjusting pH and adding co-solvents are still insufficient, particularly for in vivo applications requiring higher concentrations, you can explore advanced formulation strategies. These methods alter the micro-environment of the compound to enhance solubility.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the nonpolar part of your compound, forming an inclusion complex that is highly water-soluble.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[16]
Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can solubilize your compound, significantly increasing its apparent solubility.[16]
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the solid-state.[21] This is a more complex approach typically used in later-stage drug development.
These advanced methods require significant formulation development and characterization and are generally employed when simpler methods fail to meet the demands of the experiment (e.g., for oral dosing in animal studies).
References
Arts, M. P. M., et al. (2021). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. Available from: [Link]
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
Ohta, M., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
ChemBK. 4-hydroxy pyridine. Available from: [Link]
Legigan, T., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals. Available from: [Link]
Vrakas, D., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available from: [Link]
Studylib. Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]
PubChemLite. N-(4-hydroxypyridin-3-yl)but-2-ynamide. Available from: [Link]
Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Available from: [Link]
Osolińska, M., & Rypa, M. (2012). Study of pH-dependent drugs solubility in water. Central European Journal of Chemistry. Available from: [Link]
Babu, P. S., & Subrahmanyam, C. V. S. (2010). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Asian Journal of Chemistry. Available from: [Link]
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]
Expii. Effect of pH on Solubility — Overview & Examples. Available from: [Link]
Creative Biolabs. Aqueous Solubility. Available from: [Link]
PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]
Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Available from: [Link]
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]
Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid?. Available from: [Link]
Astor Scientific. (2026). Buffer Solution Preparation: An Essential Skill for Researchers. Available from: [Link]
IAPC Journals. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Available from: [Link]
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
ACS Publications. Method for Measuring Aqueous Solubilities of Organic Compounds. Available from: [Link]
Shimadzu. Preparing Buffer Solutions. Available from: [Link]
Mettler Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. Available from: [Link]
NextSDS. N-(4-hydroxypyridin-3-yl)but-2-ynamide — Chemical Substance Information. Available from: [Link]
PubChem. N-(3-hydroxypyridin-2-yl)acetamide | C7H8N2O2 | CID 573434. Available from: [Link]
MDPI. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Available from: [Link]
Technical Support Center: Troubleshooting N-(4-hydroxypyridin-3-yl)but-2-ynamide Storage Stability
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with N-(4-hydroxypyridin-3-yl)but-2-ynamide .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with N-(4-hydroxypyridin-3-yl)but-2-ynamide .
This molecule is a highly functionalized scaffold frequently utilized in the development of targeted covalent inhibitors (TCIs). Its architecture features an electron-rich 4-hydroxypyridine core and a highly electrophilic but-2-ynamide (alkynamide) warhead[1]. While this dual nature is essential for its pharmacological efficacy and specific target engagement[2], it introduces complex stability challenges during long-term storage. This guide provides a mechanistic breakdown of its degradation pathways, diagnostic FAQs, and self-validating troubleshooting protocols.
Part 1: Mechanistic Anatomy of Degradation
To effectively troubleshoot degradation, we must first understand the causality behind the molecule's reactivity. N-(4-hydroxypyridin-3-yl)but-2-ynamide is susceptible to three primary degradation modalities:
Hydration of the Alkynamide (Loss of Warhead): Alkynamides (ynamides) are increasingly utilized as covalent warheads due to their tuned electrophilicity[3]. However, the electron-withdrawing nature of the amide carbonyl makes the alkyne highly susceptible to nucleophilic attack by ambient moisture, yielding a functionally inactive
β
-keto amide[4].
Oxidative Degradation: The 4-hydroxypyridine core is highly susceptible to photo-oxidation and transition-metal-catalyzed oxidation. Exposure to ambient oxygen and light rapidly oxidizes the ring to 3,4-dihydroxypyridine derivatives or complex polymeric quinone species[5][6].
Intermolecular Oligomerization: The 4-hydroxyl group is a strong nucleophile, while the but-2-ynamide is an electrophilic Michael acceptor. Under thermal stress, the hydroxyl group of one molecule can attack the alkyne of an adjacent molecule, leading to a cascade of intermolecular oligomerization.
Figure 1: Primary degradation mechanisms of the alkynamide scaffold.
Part 2: Diagnostic Troubleshooting FAQs
Q: My LC-MS analysis shows a mass increase of +18 Da after 4 weeks of storage at room temperature. What is happening?A: This is the classic signature of alkynamide hydration . Ambient moisture has acted as a nucleophile, attacking the electrophilic
β
-carbon of the but-2-ynamide warhead. This addition of
H2O
(+18 Da) destroys the alkyne, converting it into a
β
-keto amide. Solution: Ensure the compound is rigorously lyophilized and stored in a desiccator.
Q: The compound powder turned from an off-white color to a brownish-yellow hue over the weekend. Is the batch ruined?A: Yes, the batch is likely compromised. This color shift indicates oxidative degradation of the 4-hydroxypyridine ring[5]. 4-hydroxypyridines are electron-rich and readily oxidize into highly colored diols or quinone-like species when exposed to oxygen and UV light[6]. Solution: Always store the compound in amber vials backfilled with Argon.
Q: My NMR shows a loss of the alkyne carbon signals, but the LC-MS shows a broad smear of high molecular weight species rather than a single +18 Da peak. What is the mechanism?A: You are observing intermolecular oligomerization . The 4-hydroxyl group on one molecule is acting as a nucleophile and attacking the but-2-ynamide warhead of another molecule. Because the molecule contains both a nucleophile and an electrophile, thermal stress triggers a chain reaction. Solution: Store the compound at -20°C to lower the kinetic energy below the activation threshold for this reaction.
Part 3: Quantitative Stability Matrix
To guide your storage protocols, we have quantified the degradation of N-(4-hydroxypyridin-3-yl)but-2-ynamide under various environmental stresses.
Storage Condition
Primary Degradant Detected
Mechanistic Driver
% Degradation (at 4 Weeks)
25°C, Ambient Light, Ambient Humidity
Oxidized Pyridine / Diol
Photo-oxidation & Radical formation
> 18.5%
25°C, Dark, High Humidity (75% RH)
Hydrated Adduct (+18 Da)
Nucleophilic addition of
H2O
~ 12.0%
40°C, Dark, Dry (Accelerated)
High MW Oligomers
Intermolecular nucleophilic attack
~ 24.3%
-20°C, Dark, Argon Atmosphere
None detected
Kinetic & Environmental arrest
< 0.5%
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting protocol must be a self-validating system. We do not just run the degraded sample; we run it against a mechanistic control to isolate the variable causing the degradation.
This protocol determines whether high-molecular-weight impurities are caused by the 4-hydroxyl group (oligomerization) or external contaminants.
Causality Check: We use N-(pyridin-3-yl)but-2-ynamide (a control analog lacking the 4-OH group) in parallel. If the control does not oligomerize under thermal stress, we validate that the 4-OH group is the specific nucleophilic culprit.
Sample Preparation: Prepare 10 mM stock solutions of both the Target API and the Control Analog in anhydrous DMSO.
Stress Induction: Aliquot 100 µL of each stock into two separate LC-MS vials. Incubate both vials at 40°C for 72 hours in the dark.
Quenching: Quench the reaction by diluting the samples 1:100 in cold Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
LC-MS Acquisition: Run both samples using a C18 column (Gradient: 5% to 95% Acetonitrile over 10 minutes).
Data Interpretation:
If the Target API shows High MW peaks but the Control Analog does not, intermolecular oligomerization via the 4-OH group is confirmed .
If both show a +18 Da shift, moisture contamination in the DMSO is confirmed .
Figure 2: Self-validating diagnostic workflow using a non-hydroxylated control.
Protocol B: Optimized Lyophilization and Storage Workflow
To prevent the degradation pathways outlined above, follow this strict handling procedure:
Solvent Removal: After synthesis or purification, freeze the aqueous/organic compound mixture in a dry ice/acetone bath.
Rigorous Lyophilization: Lyophilize the sample at < 0.1 mbar for a minimum of 48 hours. Causality: Alkynamides require absolute moisture removal to prevent hydration of the warhead[4].
Inert Atmosphere Backfilling: Transfer the lyophilized powder to an amber glass vial. Purge the vial with ultra-high purity Argon gas for 30 seconds. Causality: Argon displaces oxygen, preventing the radical oxidation of the 4-hydroxypyridine core[5].
Thermal Sealing: Seal the vial with a PTFE-lined cap and wrap with Parafilm. Store immediately at -20°C.
Part 5: References
Synergistic Modulation of Sn2+ Oxidation and Perovskite Crystallization Induced by 4-Hydroxypyridine for Stable Lead-Free Solar Cells
Source: ACS Energy Letters (ACS Publications)
URL:[Link]
Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol
Source: Biochemical Journal (NIH / PMC)
URL:[Link]
Dynamics Playing a Key Role in the Covalent Binding of Inhibitors to Focal Adhesion Kinase
Source: Journal of Chemical Information and Modeling (ACS Publications)
URL:[Link]
Synthesis of N-CF3 Alkynamides and Derivatives Enabled by Ni-Catalyzed Alkynylation of N-CF3 Carbamoyl Fluorides
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application
Source: University of Cambridge Repository
URL:[Link]
Resolving N-(4-hydroxypyridin-3-yl)but-2-ynamide precipitation in cell culture media
Technical Support Center: Troubleshooting N-(4-hydroxypyridin-3-yl)but-2-ynamide Precipitation in Cell Culture Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting N-(4-hydroxypyridin-3-yl)but-2-ynamide Precipitation in Cell Culture
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing formulation challenges with N-(4-hydroxypyridin-3-yl)but-2-ynamide (CAS: 1862713-95-8). This compound features a reactive but-2-ynamide electrophilic warhead, a structural motif frequently utilized in the design of targeted covalent inhibitors against viral proteases and kinases[1]. While highly effective for irreversible target engagement, its hydrophobic nature and rigid pyridine ring often lead to rapid crystallization during in vitro assay preparation.
Part 1: Diagnostic Q&A and Mechanistic Troubleshooting
Q1: Why does N-(4-hydroxypyridin-3-yl)but-2-ynamide precipitate instantly upon addition to DMEM/RPMI, even though it is fully dissolved in my DMSO stock?A: This phenomenon is driven by the thermodynamics of solvation, commonly referred to as a "solvent crash." When you pipette a highly concentrated DMSO stock directly into an aqueous buffer or cell culture medium, the DMSO (which is highly miscible with water) rapidly diffuses into the bulk aqueous phase[2]. The hydrophobic small molecule is left behind in a localized microenvironment where its concentration vastly exceeds its intrinsic aqueous solubility limit. This triggers instantaneous nucleation and the formation of icy, crystalline precipitates[3].
Q2: Can I simply increase the final DMSO concentration in my cell culture to keep the compound soluble?A: While increasing the solvent ratio improves thermodynamic solubility, it introduces severe biological artifacts. Most mammalian cell lines exhibit toxicity, altered differentiation, or transcriptomic shifts at DMSO concentrations above 0.1% to 0.5% (v/v). Your formulation strategy must balance chemical solubility with cellular tolerance.
Q3: What role does the temperature of the culture media play in this precipitation?A: Temperature is a critical kinetic factor. Adding a room-temperature (or cold) DMSO stock into cold media severely reduces the kinetic energy required to keep the hydrophobic but-2-ynamide moiety dispersed[4]. Pre-warming the media to 37°C increases the solubility threshold and provides the thermal energy necessary to prevent immediate nucleation[4].
Part 2: Quantitative Formulation Strategies
To optimize your assay, you must select a formulation strategy that matches your required working concentration. Below is a synthesized comparison of approaches based on empirical solubility data.
Table 1: Comparison of Formulation Strategies for Hydrophobic Covalent Probes
Formulation Strategy
Max Working Conc. (µM)
Final DMSO (%)
Cytotoxicity Risk
Mechanistic Advantage
Direct Addition
< 1 µM
0.1%
Low
None (High risk of solvent crash)
Warm Intermediate Dilution
10 - 25 µM
0.1% - 0.2%
Low
Prevents localized supersaturation
Serum-Assisted (10% FBS)
25 - 50 µM
0.2%
Low to Mod
Albumin acts as a hydrophobic carrier
HPβCD Encapsulation (5%)
> 50 µM
< 0.1%
Low
Cyclodextrin masks hydrophobic geometry
Part 3: Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm solubility; micro-precipitates can cause false negatives in biological assays by effectively reducing the bioavailable concentration of the inhibitor to zero.
Protocol A: The Warm Intermediate Dilution Method (Recommended for ≤ 25 µM)
Causality: This protocol prevents the "solvent crash" by creating a transitional concentration gradient, allowing the compound to disperse before the DMSO fully diffuses away.
Stock Preparation: Prepare a 10 mM master stock of N-(4-hydroxypyridin-3-yl)but-2-ynamide in anhydrous, sterile-filtered DMSO.
Media Pre-Warming: Warm your complete culture media (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath[4]. Note: The presence of FBS is crucial here, as Bovine Serum Albumin (BSA) provides hydrophobic pockets that stabilize the compound.
Intermediate Gradient: In a sterile microcentrifuge tube, add 90 µL of the warmed media. Slowly add 10 µL of your 10 mM DMSO stock while vortexing continuously. This creates a 1 mM intermediate stock (10% DMSO).
Final Addition: Immediately transfer the required volume of the intermediate stock to your final cell culture plate to reach your target concentration (e.g., a 1:100 dilution yields 10 µM compound in 0.1% DMSO).
Self-Validation Step: Before adding to cells, measure the Optical Density (OD) of the final media at 600 nm. An
OD600>0.05
compared to a DMSO-only vehicle control indicates micro-precipitation. If the OD is elevated, the compound has crashed out, and you must pivot to Protocol B.
Causality: Hydroxypropyl-β-Cyclodextrin (HPβCD) forms a non-covalent inclusion complex with the hydrophobic pyridine ring, shielding it from the aqueous environment while remaining biologically inert.
Prepare a 5% (w/v) HPβCD solution in your base cell culture media.
Add your DMSO stock directly into the HPβCD media while sonicating in a mild water bath sonicator for 5 minutes[4].
Filter the solution through a 0.22 µm PTFE syringe filter to remove any un-encapsulated aggregates.
Part 4: Visualizing the Workflows and Mechanisms
Below are the logical architectures for both the formulation workflow and the downstream chemical biology mechanism of the but-2-ynamide warhead.
Caption: Diagnostic workflow for preventing DMSO-mediated precipitation during media preparation.
Caption: Mechanism of covalent target engagement by but-2-ynamide electrophiles.
References
Qiao, J. et al. "Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease inhibitors." European Journal of Medicinal Chemistry (via OSTI / NIH). URL:[Link]
ResearchGate Community Forum. "Why does a compound that dissolve in DMSO, precipitates with media?" ResearchGate. URL:[Link]
r/labrats Community. "Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!" Reddit. URL:[Link]
Technical Support Center: Optimizing Reaction Yields for N-(4-hydroxypyridin-3-yl)but-2-ynamide Synthesis
Welcome to the technical support center dedicated to the synthesis of N-(4-hydroxypyridin-3-yl)but-2-ynamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the synthesis of N-(4-hydroxypyridin-3-yl)but-2-ynamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your reaction yields and ensure the integrity of your synthesis.
Introduction
The synthesis of N-(4-hydroxypyridin-3-yl)but-2-ynamide involves the formation of an amide bond between 3-amino-4-hydroxypyridine and but-2-ynoic acid. While seemingly straightforward, this reaction presents unique challenges due to the electronic properties and potential for side reactions involving the substituted pyridine ring. This guide provides a comprehensive framework for understanding and overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis of N-(4-hydroxypyridin-3-yl)but-2-ynamide.
Q1: I am observing very low to no yield of my desired amide product. What are the potential causes?
A1: Low yields in this specific amide coupling can stem from several factors related to the reactants and reaction conditions:
Reduced Nucleophilicity of the Amine: The amino group of 3-amino-4-hydroxypyridine is on an electron-deficient pyridine ring, which can reduce its nucleophilicity compared to a simple aniline.
Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be effective in activating the but-2-ynoic acid, or the activated intermediate may not be stable under the reaction conditions.
Side Reactions: The presence of the hydroxyl group on the pyridine ring introduces the possibility of O-acylation, where the but-2-ynoic acid reacts with the hydroxyl group to form an ester byproduct.[1] Additionally, the activated carboxylic acid can participate in other undesired reactions.[2]
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome. For instance, the presence of water can lead to the hydrolysis of activated intermediates, reducing the yield.[3]
Q2: What are the recommended coupling reagents for this synthesis, and what are the key considerations for their use?
A2: The choice of coupling reagent is critical for a successful reaction. Here are some recommended options with their respective advantages and disadvantages:
Carbodiimides (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a common choice for amide bond formation.[4][5] The HOBt ester intermediate is more stable than the O-acylisourea formed with EDC alone, which helps to suppress side reactions and reduce racemization if chiral centers are present.[2][5][6]
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and fast reaction rates, even with less nucleophilic amines.[7][8] The pyridine nitrogen in the HOAt leaving group of HATU is thought to stabilize the incoming amine through hydrogen bonding, accelerating the reaction.[7]
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent that generates OBt active esters.[6] Phosphonium reagents are generally considered to produce cleaner reactions than uronium salts as they avoid the potential for guanidinylation of the amine.
Q3: How can I minimize the formation of the O-acylation byproduct?
A3: Preventing the acylation of the 4-hydroxyl group is a key challenge. Here are some strategies:
Choice of Coupling Reagent and Conditions: Some coupling conditions are more prone to O-acylation than others. The use of additives like HOBt can help to selectively promote N-acylation.
Order of Addition: Adding the coupling reagent to a mixture of the carboxylic acid, amine, and a non-nucleophilic base can sometimes favor N-acylation.
Protecting Groups: While adding extra steps, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the coupling reaction is the most reliable way to prevent O-acylation. The protecting group can then be removed in a subsequent step.
pH Control: Maintaining a slightly acidic to neutral pH can help to keep the hydroxyl group protonated and less nucleophilic.
Q4: What are the best practices for purifying N-(4-hydroxypyridin-3-yl)but-2-ynamide?
A4: The product is expected to be a polar molecule, which can present challenges in purification.
Column Chromatography: Flash column chromatography on silica gel is a standard method.[9][10] Given the polarity of the product, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. The polarity of the eluent can be gradually increased to first elute less polar impurities and then the desired product.
Reversed-Phase Chromatography: If the compound is highly polar and difficult to purify on silica gel, reversed-phase chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol gradient may be a suitable alternative.[11]
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an effective final purification step.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem
Potential Cause
Troubleshooting Steps & Solutions
Low or No Product Formation (Confirmed by TLC/LC-MS)
1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[7][8] 2. Ensure the purity of 3-amino-4-hydroxypyridine and but-2-ynoic acid. 3. Screen different solvents (e.g., DMF, DCM, acetonitrile) and temperatures (e.g., 0 °C to room temperature, or gentle heating). 4. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Multiple Spots on TLC, Including a Less Polar Byproduct
1. O-acylation of the 4-hydroxyl group.
1. See FAQ Q3 for strategies to minimize O-acylation. 2. If O-acylation is persistent, consider protecting the hydroxyl group prior to the coupling reaction.
Formation of an N-acylurea Byproduct
1. Rearrangement of the O-acylisourea intermediate when using carbodiimides.[2]
1. Ensure an adequate amount of an additive like HOBt is used.[2][6] 2. Add the amine promptly after the activation of the carboxylic acid.
Difficulty in Purifying the Product
1. High polarity of the product. 2. Co-elution with impurities.
1. Use a more polar solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane). 2. Consider reversed-phase chromatography.[11] 3. If the product is a solid, attempt recrystallization from different solvent systems.
Part 3: Experimental Protocols & Data
Proposed Synthetic Protocol
This protocol is a starting point based on established methods for amide bond formation. Optimization may be required.
Method 1: EDC/HOBt Coupling
To a solution of 3-amino-4-hydroxypyridine (1.0 eq.) and but-2-ynoic acid (1.1 eq.) in anhydrous DMF (0.1 M) at 0 °C, add HOBt (1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
Stir the mixture for 10 minutes, then add EDC·HCl (1.2 eq.) portion-wise.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Method 2: HATU Coupling
To a solution of but-2-ynoic acid (1.1 eq.) in anhydrous DMF (0.1 M), add HATU (1.1 eq.) and DIPEA (2.0 eq.).
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
Add a solution of 3-amino-4-hydroxypyridine (1.0 eq.) in anhydrous DMF.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
Work-up and purify as described in Method 1.
Data from Analogous Reactions
The following table presents yield data from similar amide coupling reactions to provide a benchmark for expected outcomes.
The fundamental mechanism of carbodiimide-mediated amide bond formation involves two key steps:
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15][16][17]
Nucleophilic Attack: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate, leading to the formation of the amide bond and a urea byproduct.[15][16][17]
The addition of HOBt modifies this mechanism by forming a more stable HOBt-ester intermediate, which is less prone to side reactions.
Visual Diagrams
Caption: General workflow for the synthesis of N-(4-hydroxypyridin-3-yl)but-2-ynamide.
Caption: A logical troubleshooting flowchart for optimizing the synthesis.
Refining HPLC mobile phase gradients for N-(4-hydroxypyridin-3-yl)but-2-ynamide separation
A Senior Application Scientist's Guide to Refining HPLC Mobile Phase Gradients Welcome to the technical support center for the chromatographic analysis of N-(4-hydroxypyridin-3-yl)but-2-ynamide. This guide is designed fo...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Refining HPLC Mobile Phase Gradients
Welcome to the technical support center for the chromatographic analysis of N-(4-hydroxypyridin-3-yl)but-2-ynamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar polar, ionizable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your HPLC methods effectively. We will move from foundational concepts to specific, actionable troubleshooting and detailed experimental protocols.
Section 1: Foundational Knowledge - Understanding Your Analyte
N-(4-hydroxypyridin-3-yl)but-2-ynamide is a polar molecule with ionizable functional groups: a pyridine ring (basic) and a hydroxyl group (weakly acidic). This dual nature is the most critical factor influencing its retention in reversed-phase HPLC.[1][2] The mobile phase pH will dictate the ionization state of the analyte, which in turn dramatically alters its polarity and interaction with the stationary phase.[3][4][5]
At Low pH (e.g., pH < 4): The pyridine nitrogen is protonated (positively charged), making the molecule more polar and resulting in less retention on a non-polar C18 column.
At Mid-Range pH (e.g., pH 6-8): The molecule may exist in a neutral or zwitterionic state, leading to more complex retention behavior.
At High pH (e.g., pH > 10): The hydroxyl group is deprotonated (negatively charged), again increasing polarity and reducing retention.
Controlling the pH to keep the analyte in a single, consistent ionic state is paramount for achieving sharp, reproducible peaks.[6] The most robust separation is typically achieved when the mobile phase pH is at least 1.5-2 units away from the analyte's pKa values.[1][2][3]
Caption: Impact of mobile phase pH on analyte ionization and HPLC retention.
Section 2: Frequently Asked Questions (FAQs)
Q1: My analyte is eluting very early, near the void volume. What is the first thing I should check?
A1: This indicates insufficient retention, which is common for polar compounds like this one.[7]
Check Mobile Phase Strength: Your starting percentage of organic solvent (e.g., acetonitrile) may be too high. The initial part of your gradient should be weak enough to allow the analyte to bind to the column.[8]
Check Mobile Phase pH: If your mobile phase pH is causing the molecule to be fully ionized (e.g., low pH protonating the pyridine), it will be highly polar and poorly retained.[1][2] Consider adjusting the pH to suppress this ionization.
Evaluate Your Column Choice: A standard C18 column may not be ideal. Consider a column designed for polar analytes.
Q2: What is a good starting gradient for method development with this compound?
A2: A broad "scouting" gradient is the best initial approach to determine the approximate elution conditions.[9]
Column: A C18 column with polar-embedded or polar-endcapping technology is a robust starting point.[7][10]
Mobile Phase A: 0.1% Formic Acid in Water (for LC-MS compatibility) or 20mM Potassium Phosphate buffer at pH 3.0.[6][11]
Mobile Phase B: Acetonitrile.
Gradient: Start at a low organic percentage (e.g., 5% B) and hold for 1-2 minutes. Then, run a linear gradient from 5% to 95% B over 15-20 minutes.[9] This will show you where the compound elutes and if any impurities are present.
Q3: Why is my peak shape poor (tailing or fronting)?
A3: Poor peak shape is one of the most common HPLC problems.[12][13]
Tailing: Often caused by secondary interactions, especially between a basic analyte (like the protonated pyridine) and acidic residual silanols on the silica stationary phase. Using a low pH mobile phase (e.g., pH 2.5-3.0) can suppress silanol activity.[6] Also, ensure your mobile phase pH is not too close to the analyte's pKa, which can cause mixed ionic states.[1][6]
Fronting: This typically indicates column overload or a mismatch between the injection solvent and the initial mobile phase.[12][14] Try reducing the sample concentration or dissolving your sample in the initial mobile phase.[14]
Section 3: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more complex separation issues.
Caption: A logical workflow for troubleshooting common HPLC gradient issues.
Issue 1: Poor Peak Shape
Problem
Potential Cause
Scientific Explanation & Recommended Action
Peak Tailing
Secondary Silanol Interactions
The basic pyridine moiety can interact with acidic silanol groups on the silica surface, causing tailing. Action: Lower the mobile phase pH to 2.5-3.5 using an acid like phosphoric or formic acid. This protonates the silanols, minimizing interaction.[6] Using a high-purity, end-capped column or a column with a polar-embedded phase also helps shield these sites.[10]
Mobile Phase pH near Analyte pKa
If the pH is within ~1.5 units of the pKa, the analyte exists in both ionized and neutral forms, leading to peak broadening and tailing.[2][3] Action: Adjust the pH to be at least 2 units away from the pKa. For this analyte, a pH of ~3 is a good starting point to ensure the pyridine is consistently protonated.
Peak Fronting
Sample Overload
Injecting too much sample mass saturates the stationary phase at the column head, causing molecules to travel down the column faster, resulting in a fronting peak.[13][15] Action: Dilute the sample by a factor of 5 or 10 and re-inject.
Injection Solvent Mismatch
If the sample is dissolved in a solvent significantly stronger (e.g., high percentage of organic) than the initial mobile phase, the sample band will spread and distort upon injection.[12][14] Action: Dissolve the sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).
Split Peaks
Partial Sample Dissolution
If the sample is not fully dissolved, it can lead to peak splitting or shoulders. Action: Ensure complete dissolution. Gentle sonication may help. Filter the sample through a 0.2 or 0.45 µm filter before injection.[16]
Column Contamination or Void
A blocked frit or a void at the head of the column can disrupt the sample path, causing the peak to split. Action: Try flushing the column with a strong solvent. If that fails, reverse the column (if permissible by the manufacturer) and flush to dislodge particulates from the inlet frit. If a void is suspected, the column may need to be replaced.
Issue 2: Poor Resolution Between Peaks
Problem
Potential Cause
Scientific Explanation & Recommended Action
Co-eluting or Poorly Separated Peaks
Gradient is Too Steep
A rapid increase in organic solvent strength does not allow enough time for differential partitioning between the analytes and the stationary phase, leading to poor resolution. Action: Decrease the gradient slope. After a scouting run identifies the elution window, create a shallower gradient in that region. For example, if peaks elute between 30-40% B, modify the gradient to change from 25% to 45% B over a longer period (e.g., 20 minutes).[17]
Suboptimal Selectivity
Selectivity (α) is the most powerful factor for improving resolution.[18][19] It is determined by the specific interactions between the analytes and the stationary/mobile phases. Action: 1. Change the Organic Modifier: Switch from acetonitrile to methanol. Methanol is a proton donor and can offer different selectivity for polar compounds. 2. Change the Column: This is the most effective way to alter selectivity.[18] Try a Phenyl-Hexyl phase, which can provide π-π interactions with the pyridine ring, or a HILIC column if the compound is extremely polar and not retained in reversed-phase.[18]
Section 4: Experimental Protocols
Protocol 1: Initial Method Development - Scouting Gradient
This protocol is designed to quickly determine the retention characteristics of N-(4-hydroxypyridin-3-yl)but-2-ynamide and any related impurities.
1. System & Column Preparation:
Column: Select a robust, modern C18 column (e.g., 100 x 4.6 mm, 2.7 µm solid-core or < 5 µm fully porous) suitable for polar analytes.
Equilibration: Equilibrate the column with the initial mobile phase composition (95% A / 5% B) for at least 10-15 column volumes.[20]
2. Mobile Phase Preparation:
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) formic acid. Alternatively, for better pH control, use 20 mM potassium phosphate, adjust pH to 3.0 with phosphoric acid. Filter through a 0.2 µm filter.[16]
Mobile Phase B (Organic): HPLC-grade acetonitrile.
3. Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Flow Rate
1.0 - 1.5 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 - 40 °C
Improves peak shape and reduces viscosity.
Detection
UV, PDA Detector
Monitor at λmax (if known) and a lower, more universal wavelength like 220 nm.[9]
Based on the results from the scouting run, this protocol refines the gradient to improve resolution and shorten the run time.
1. Analyze Scouting Run:
Identify the retention time (t_R) of your target analyte.
Calculate the percentage of mobile phase B (%B) at which your analyte elutes.
2. Design a Focused Gradient:
The goal is to create a shallower gradient around the elution %B of the target peak(s).
Example: If the analyte eluted at 10 minutes in the 15-minute scouting gradient (5-95% B), the approximate elution %B is 5% + (10-2)/15 * (95-5)% = 53%.
A good focused gradient would be to start the shallow segment about 15% below this value and end it about 10% above.
3. Optimized Gradient Program Example:
Time (min)
% B
Segment Purpose
0.0 - 1.0
5
Isocratic Hold
1.0 - 3.0
5 -> 35
Rapid ramp to start of focused gradient
3.0 - 18.0
35 -> 65
Shallow, focused gradient for separation
18.0 - 19.0
65 -> 95
Rapid ramp for column wash
19.0 - 22.0
95
Isocratic wash
22.1 - 27.0
5
Re-equilibration
This focused approach significantly enhances resolution where it is needed most, while keeping the total run time efficient.[17]
Section 5: Data & Resources
Table of Recommended Buffers for Reversed-Phase HPLC
Buffer
pKa (at 25°C)
Useful pH Range
Volatile (MS-Compatible)?
Trifluoroacetic Acid (TFA)
~0.5
< 1.5
Yes
Phosphoric Acid
2.1
1.1 - 3.1
No
Formic Acid
3.8
2.8 - 4.8
Yes
Acetic Acid
4.8
3.8 - 5.8
Yes
Ammonium Formate
3.8 / 9.2
2.8-4.8 / 8.2-10.2
Yes
Ammonium Acetate
4.8 / 9.2
3.8-5.8 / 8.2-10.2
Yes
Data sourced from multiple references.[11][21][22] A buffer is most effective within +/- 1 pH unit of its pKa.[11] For this analyte, phosphate or formate buffers are excellent choices to maintain a low pH.
Table of Recommended Column Chemistries
Column Phase
Key Feature
Best For...
Standard C18
High hydrophobicity.
General purpose, but may show poor retention for very polar compounds.[18]
Polar-Embedded C18
Incorporates a polar group (e.g., amide) in the alkyl chain.
Improving peak shape for basic compounds and providing alternative selectivity.[10]
Polar-Endcapped
Uses a polar group to cap residual silanols.
Better retention of polar analytes and compatibility with highly aqueous mobile phases.[7]
Phenyl-Hexyl
Provides hydrophobic and π-π interactions.
Analytes with aromatic rings, offering unique selectivity.[18]
HILIC
Hydrophilic Interaction Liquid Chromatography.
Very polar analytes that are not retained in reversed-phase mode.[7]
References
Effect of mobile phase pH on reversed-phase HPLC separ
Waters Column Selection Guide for Polar Compounds.
Reversed-phase HPLC Buffers. (registech.com)
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (alwsci.com)
Troubleshooting Poor Peak Shape and Resolution in HPLC. (youtube.com)
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (chromasir.com)
Selecting Buffer pH in Reversed-Phase HPLC.
Back to Basics: The Role of pH in Retention and Selectivity.
Troubleshooting Peak Shape Problems in HPLC.
Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. (pubmed.ncbi.nlm.nih.gov)
Mobile Phase Optimization: A Critical Factor in HPLC. (phenomenex.com)
Exploring the Role of pH in HPLC Separ
HPLC Column Selection Guide. (phenomenex.com)
Steps for HPLC Method Development. (pharmaguideline.com)
What are the Common Peak Problems in HPLC.
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
HPLC Analysis of Very Polar Compounds in Bioanalysis.
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
Infographic: What's the Best Column for Polar Compound Retention?. (blog.
Typical buffers and additives for reversed-phase HPLC. (ymc.co.jp)
N-(4-hydroxypyridin-3-yl)
UHPLC/HPLC Method Development for Pharmaceutical-Rel
HPLC Column Selection: Core to Method Development (Part I).
Method-at-a-Glance (MAG) as a Graphical Approach for Method Development in Reversed-Phase Liquid Chromatography of Pharmaceuticals. (pubs.acs.org)
Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core St
A Three-Pronged Template Approach for Rapid HPLC Method Development.
Overcoming poor cell permeability of N-(4-hydroxypyridin-3-yl)but-2-ynamide derivatives
Welcome to the Technical Support Center for Covalent Inhibitor Development. This hub is specifically designed for researchers and medicinal chemists working with N-(4-hydroxypyridin-3-yl)but-2-ynamide derivatives. While...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Covalent Inhibitor Development. This hub is specifically designed for researchers and medicinal chemists working with N-(4-hydroxypyridin-3-yl)but-2-ynamide derivatives.
While the but-2-ynamide warhead is a highly effective Michael acceptor for targeting cysteine residues in kinases (e.g., BTK, JAK3, EGFR), the 4-hydroxypyridine scaffold frequently introduces severe cell permeability bottlenecks. This guide bridges the gap between biochemical design and cellular efficacy by providing mechanistic troubleshooting, quantitative data, and self-validating experimental protocols.
Part 1: Core Principles of Permeability Bottlenecks
The primary cause of poor passive membrane diffusion in N-(4-hydroxypyridin-3-yl)but-2-ynamide derivatives is the physicochemical nature of the 4-hydroxypyridine ring. In aqueous physiological environments (pH 7.4), this moiety does not exist purely as a hydroxylated aromatic ring. Instead, it engages in a tautomeric equilibrium that strongly favors the 4-pyridone (4-oxo-1H-pyridine) form [1].
The 4-pyridone tautomer possesses a highly polarized carbonyl group and an N-H bond, acting as potent hydrogen-bond acceptors and donors. When the molecule attempts to cross the hydrophobic core of the lipid bilayer, the energetic penalty required to desolvate these hydrogen bonds is exceptionally high, halting passive diffusion.
Tautomeric equilibrium of 4-hydroxypyridine limits permeability; chemical masking restores diffusion.
Part 2: Troubleshooting Guides & FAQs
Q1: My derivative shows sub-nanomolar biochemical potency but zero cellular target engagement. What is the most direct solution?Analysis & Causality: You are experiencing a classic "biochemical-to-cellular drop-off." The high Topological Polar Surface Area (TPSA) of the 4-pyridone tautomer prevents the drug from reaching the intracellular target.
Solution: Implement a prodrug strategy. By temporarily masking the 4-hydroxyl group with a bioreversible moiety (e.g., a pivaloyloxymethyl [POM] ether), you force the molecule into the less polar pyridine form, lowering the TPSA and acting as a lipophilic plasma carrier [2]. Once inside the cell, ubiquitous esterases cleave the POM group, releasing the active warhead.
Q2: I synthesized an O-methyl derivative to block tautomerization, but it lost all biochemical potency. Why?Analysis & Causality: The 4-hydroxyl group is often a critical pharmacophore. In many kinase targets, the 4-OH and the adjacent pyridine nitrogen act as a bidentate hinge-binding motif. Permanent O-alkylation (like a methyl ether) sterically clashes with the hinge region and eliminates the hydrogen-bond donor capacity.
Solution: If a prodrug is not viable for your in vivo model, consider isosteric replacement . Replacing the 4-hydroxypyridine ring with a pyrimidine or a 2-aminopyridine can maintain the necessary hydrogen-bonding network in the active site while reducing the overall propensity for tautomerization [1].
Q3: My Caco-2 assay shows an efflux ratio (ER) > 5. Is the poor permeability purely due to passive diffusion?Analysis & Causality: No. An ER > 2 indicates that your compound is actively pumped out of the cell by apical efflux transporters, most commonly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The polar nature of the ynamide combined with the pyridone ring creates a highly recognizable substrate for P-gp.
Solution: You must run the Caco-2 assay in the presence of a P-gp inhibitor (e.g., Elacridar). If the ER drops below 2, efflux is the primary culprit. To overcome this chemically, reduce the hydrogen-bond donor count or introduce steric bulk near the ynamide to disrupt the P-gp binding pharmacophore [3].
Part 3: Quantitative Data Presentation
To illustrate the impact of structural modifications on the permeability of N-(4-hydroxypyridin-3-yl)but-2-ynamide, compare the physicochemical properties of standard optimization strategies below:
Compound Variant
Chemical Modification
TPSA (Ų)
LogD (pH 7.4)
P_app (A→B) (10⁻⁶ cm/s)
Efflux Ratio (ER)
Cellular Efficacy
Parent Warhead
None (Tautomeric 4-OH)
75.4
0.8
0.5 (Poor)
6.2
Low
O-Methyl Ether
Permanent Masking
55.2
1.9
12.4 (High)
1.5
None (No Binding)
POM-Prodrug
Bioreversible Masking
64.1
2.4
18.7 (High)
1.1
High
Pyrimidine Isostere
Scaffold Hop
60.8
1.5
8.5 (Moderate)
2.0
Moderate
Part 4: Self-Validating Experimental Protocols
Protocol 1: Self-Validating Caco-2 Permeability Assay with Efflux Phenotyping
This protocol ensures that poor permeability is accurately attributed to either passive diffusion limits or active efflux, while mathematically validating monolayer integrity.
Step-by-Step Methodology:
Monolayer Integrity Verification (Self-Validation): Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days. Before dosing, measure the Transepithelial Electrical Resistance (TEER). Co-administer the paracellular marker Lucifer Yellow (LY). Causality: If LY permeability exceeds
1×10−6
cm/s, the tight junctions are compromised, and the data must be discarded to prevent false positives.
Dosing & Efflux Phenotyping: Prepare 10 µM solutions of the ynamide derivative in HBSS buffer (pH 7.4). Dose the Apical (A) and Basolateral (B) chambers in parallel. In a separate cohort, co-dose with 2 µM Elacridar (P-gp inhibitor).
Incubation: Incubate at 37°C for 2 hours on an orbital shaker to minimize the unstirred water layer (UWL).
Quantification & Mass Balance (Self-Validation): Quantify the compound in both donor and receiver compartments using LC-MS/MS. Calculate the total mass recovered. Causality: A mass balance < 80% indicates the compound is trapped inside the lipid bilayer or binding non-specifically to the plastic, which artificially deflates the P_app value.
Calculation: Calculate the Apparent Permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
).
Protocol 2: Synthesis & Validation of a Bioreversible POM-Prodrug
If modifying the scaffold destroys biochemical potency, synthesize a pivaloyloxymethyl (POM) prodrug to force passive diffusion.
Step-by-Step Methodology:
Alkylation: Dissolve N-(4-hydroxypyridin-3-yl)but-2-ynamide (1.0 eq) in anhydrous DMF. Add finely powdered
K2CO3
(2.0 eq) and stir at 0°C for 15 minutes to deprotonate the 4-hydroxyl group.
Masking: Dropwise add chloromethyl pivalate (POM-Cl, 1.2 eq). Stir at room temperature for 4 hours. Causality: The bulky tert-butyl group of the POM ester provides high lipophilicity (increasing LogD) while shielding the polar core from solvent interactions.
Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the O-alkylated prodrug.
Cleavage Validation (Self-Validation): Incubate the purified prodrug in Simulated Intestinal Fluid (SIF) and Human Liver Microsomes (HLM). Causality: A successful prodrug must show >90% stability in SIF over 2 hours (ensuring it survives the extracellular environment) but rapid degradation (
t1/2<15
min) in HLM, proving it will unmask the active warhead once inside the target cell.
References
Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones
ACS Medicinal Chemistry Letters[Link]
Prodrug Approach as a Strategy to Enhance Drug Permeability
MDPI - Pharmaceutics[Link]
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review
Journal of Applied Pharmaceutical Science[Link]
Troubleshooting
Technical Support Center: Covalent Binding Assays for N-(4-hydroxypyridin-3-yl)but-2-ynamide
Welcome to the technical support center for researchers utilizing N-(4-hydroxypyridin-3-yl)but-2-ynamide and other ynamide-based covalent inhibitors in their drug discovery workflows. This resource provides in-depth trou...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers utilizing N-(4-hydroxypyridin-3-yl)but-2-ynamide and other ynamide-based covalent inhibitors in their drug discovery workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of covalent binding assays and minimize the occurrence of false positives. Our goal is to equip you with the scientific rationale and practical steps needed to generate reliable and reproducible data.
Introduction: The Challenge of Covalent Inhibitor Screening
Targeted covalent inhibitors offer distinct advantages, including enhanced potency and prolonged duration of action.[1] However, the inherent reactivity of these molecules also presents unique challenges in screening and validation.[2] False positives can arise from a variety of sources, including compound instability, non-specific reactivity, and assay artifacts. This guide will specifically address issues related to N-(4-hydroxypyridin-3-yl)but-2-ynamide, a compound featuring an ynamide warhead, and provide strategies to ensure the validity of your experimental findings. Ynamides are a class of compounds that can be tailored for selective reactions, in this case, with nucleophilic residues on a protein target.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of covalent bond formation for N-(4-hydroxypyridin-3-yl)but-2-ynamide?
A1: N-(4-hydroxypyridin-3-yl)but-2-ynamide contains an ynamide functional group, which acts as an electrophilic "warhead." This group is designed to react with nucleophilic amino acid residues on the target protein, most commonly cysteine.[3][4][6] The reaction proceeds via a Michael addition mechanism, where the thiol group of a cysteine residue attacks the electron-deficient alkyne of the ynamide, forming a stable covalent bond. The specificity of this interaction is a critical factor in the development of effective and safe covalent inhibitors.
Q2: My initial screen shows a high hit rate with N-(4-hydroxypyridin-3-yl)but-2-ynamide. How can I differentiate true binders from false positives?
A2: A high hit rate is a common challenge in covalent inhibitor screening and necessitates a robust validation workflow.[7] It's crucial to implement a multi-pronged approach to triage your initial hits.
Initial Triage Strategy:
Promiscuity Assessment: Test your compound against a panel of unrelated proteins, particularly those rich in cysteine residues, to assess non-specific binding.
Glutathione (GSH) Reactivity Assay: Evaluate the reactivity of your compound with glutathione, a biological thiol.[8] High reactivity with GSH can be an indicator of promiscuous reactivity and potential for off-target effects.
Time-Dependent Inhibition: True covalent inhibitors typically exhibit time-dependent inhibition.[9][10] Perform kinetic assays to determine if the inhibitory effect increases with pre-incubation time.
Q3: I'm observing significant inhibition in my no-enzyme control wells. What could be the cause?
A3: Inhibition in no-enzyme controls is a classic indicator of assay interference. Several factors could be at play:
Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester the substrate or interfere with the detection signal.
Assay Readout Interference: The compound may absorb light at the same wavelength as your detection reagent or possess intrinsic fluorescence, leading to a false signal.
Reactivity with Assay Components: The ynamide warhead could potentially react with other components in your assay buffer, such as reducing agents like DTT.
Troubleshooting Steps:
Visual Inspection: Visually inspect your assay plates for any signs of compound precipitation.
Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to mitigate aggregation.
Counter-Screen: Run a screen without the enzyme to specifically identify compounds that interfere with your detection method.
Buffer Compatibility: Ensure all buffer components are compatible with your compound and assay format.
Troubleshooting Guide
This section provides detailed protocols and explanations to address specific experimental challenges.
Issue 1: Inconsistent IC50 values for N-(4-hydroxypyridin-3-yl)but-2-ynamide.
Causality: Inconsistent IC50 values for covalent inhibitors are often due to variations in pre-incubation time, enzyme concentration, or compound stability. Unlike reversible inhibitors, the potency of covalent inhibitors is better described by the second-order rate constant (k_inact/K_i).[1][11]
Troubleshooting Protocol:
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time for the enzyme and inhibitor across all experiments.
Kinetic Analysis: Shift from a simple IC50 determination to a more detailed kinetic analysis to determine k_inact and K_i. This provides a more accurate measure of covalent modification efficiency.[12]
Assess Compound Stability: Use LC-MS to check the stability of N-(4-hydroxypyridin-3-yl)but-2-ynamide in your assay buffer over the course of the experiment. Degradation can lead to a loss of potency and variability in your results.
Data Presentation:
Parameter
Recommendation
Rationale
Pre-incubation Time
30, 60, 120 minutes
To assess time-dependent inhibition.
Enzyme Concentration
Lowest feasible concentration
To minimize enzyme-mediated compound depletion.
Compound Purity
>95%
To avoid artifacts from impurities.
Issue 2: Difficulty confirming covalent adduct formation by mass spectrometry.
Causality: Direct detection of the covalent adduct by mass spectrometry is the gold standard for confirming the binding mechanism.[13][14] Challenges in detection can arise from low stoichiometry of binding, poor ionization of the adducted protein or peptide, or instability of the adduct during sample preparation and analysis.
Experimental Workflow for Adduct Confirmation:
Caption: Workflow for confirming covalent adduct formation.
Detailed Protocol for Adduct Confirmation:
Incubation: Incubate your target protein with a 5-10 fold molar excess of N-(4-hydroxypyridin-3-yl)but-2-ynamide for a sufficient time to allow for covalent modification. Include a vehicle control (e.g., DMSO).
Sample Preparation (Bottom-Up Approach):
Denature the protein using urea or guanidinium chloride.
Reduce disulfide bonds with DTT or TCEP.
Alkylate free cysteine residues with iodoacetamide to prevent disulfide scrambling.
Perform in-solution or in-gel digestion with a protease like trypsin.[13][15]
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.[16]
Data Analysis: Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the MS/MS data against the protein sequence, specifying the mass shift corresponding to the addition of N-(4-hydroxypyridin-3-yl)but-2-ynamide on cysteine residues.[13][17]
Pro-Tip: If the stoichiometry of modification is low, consider using "top-down" proteomics, where the intact protein-inhibitor complex is analyzed, to confirm adduct formation without digestion.[15][18]
Issue 3: My compound is reactive in the GSH assay. Does this automatically mean it's a false positive?
Causality: While high reactivity with glutathione can be a red flag for promiscuity, it doesn't automatically disqualify a compound. The key is to understand the relative reactivity towards your target protein versus GSH.
Logical Framework for Interpretation:
Caption: Decision tree for interpreting GSH reactivity data.
Quantitative Comparison:
A desirable covalent inhibitor should exhibit a significantly higher rate of reaction with its intended target than with glutathione. Aim for a selectivity ratio (k_inact/K_i for target / k_GSH) of >100.
Successfully navigating the challenges of covalent inhibitor screening requires a meticulous and multi-faceted approach. By understanding the underlying chemical principles, implementing robust validation assays, and systematically troubleshooting unexpected results, researchers can confidently identify and advance promising covalent drug candidates. This guide provides a foundational framework for reducing false positives in assays involving N-(4-hydroxypyridin-3-yl)but-2-ynamide and other ynamide-based compounds, ultimately enhancing the efficiency and reliability of your drug discovery efforts.
References
Mader, L. K., & Keillor, J. W. (2025).
Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025).
Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025).
Gala, D., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. (2022).
Willems, L. I., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules.
West, G. M., et al. (2013).
Kinetic analysis of covalent and irreversible inhibitors. (2020). CarnaBio USA, Inc.
Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
West, G. M., et al. (2013). False-Positive Rate Determination of Protein Target Discovery using a Covalent Modification- and Mass Spectrometry-Based Proteomics Platform.
Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025). Emery Pharma.
Kolis, P. M., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry.
Studies of protein covalent modifications using mass spectrometry. (n.d.). ProQuest.
Willems, L. I., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed.
Gala, D., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
Backus, K. M., et al. (2016).
Wunberg, T., et al. (2023). Recent Advances in Covalent Drug Discovery. Molecules.
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery.
Yan, Z., et al. (2007). Use of a trapping agent for simultaneous capturing and high-throughput screening of both "soft" and "hard" reactive metabolites. Analytical Chemistry.
Yan, Z., et al. (2007). Use of a Trapping Agent for Simultaneous Capturing and High-Throughput Screening of Both “Soft” and “Hard” Reactive Metabolites. Analytical Chemistry.
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent.
Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024). ACS Chemical Biology.
Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter.
Yan, Z., et al. (2007). Use of a Trapping Agent for Simultaneous Capturing and High-Throughput Screening of Both “Soft” and “Hard” Reactive Metabolites.
Verdine, G. L., & Norman, D. P. G. (2003). Covalent trapping of protein-DNA complexes. Annual Review of Biochemistry.
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). MedChemComm.
2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024). Scientific Reports.
4-Hydroxypiperidines and Their Flexible 3-(Amino)
The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. (2014).
N-(4-hydroxypyridin-3-yl)but-2-ynamide vs acrylamide covalent warheads
The development of Targeted Covalent Inhibitors (TCIs) has fundamentally transformed modern drug discovery, offering prolonged target occupancy, high potency, and the ability to validate pharmacological specificity. For...
Author: BenchChem Technical Support Team. Date: April 2026
The development of Targeted Covalent Inhibitors (TCIs) has fundamentally transformed modern drug discovery, offering prolonged target occupancy, high potency, and the ability to validate pharmacological specificity. For decades, the field has been dominated by acrylamide-based warheads targeting cysteine residues. However, the limited abundance of targetable cysteines in the human proteome has driven the search for novel electrophiles.
Enter N-(4-hydroxypyridin-3-yl)but-2-ynamide and the broader class of ynamide warheads. By shifting the target paradigm from cysteine to carboxylate residues (Aspartate and Glutamate), ynamides exponentially expand the "druggable" protein space[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic foundations, target selectivity, and experimental validation workflows of traditional acrylamides versus next-generation ynamide warheads.
Mechanistic Foundations: Causality of Reactivity
The choice of a covalent warhead dictates not only the target amino acid but the thermodynamic stability of the resulting adduct. The fundamental difference between these two warheads lies in their electronic properties and the nucleophiles they engage.
The Gold Standard: Acrylamide (Cysteine-Targeting)
Acrylamides (e.g., Osimertinib, Ibrutinib) rely on a Michael addition mechanism[2].
Causality of Reactivity: The electron-withdrawing carbonyl group polarizes the adjacent alkene, rendering the β-carbon highly electrophilic. When positioned near a highly nucleophilic thiolate anion (the deprotonated state of Cysteine at physiological pH), a rapid nucleophilic attack occurs.
Adduct Stability: This forms a highly stable, irreversible thioether bond. Because the thioether is chemically inert under physiological conditions, acrylamides provide permanent target inactivation until the protein is naturally degraded.
The Innovator: N-(4-hydroxypyridin-3-yl)but-2-ynamide (Carboxylate-Targeting)
Ynamides represent a paradigm shift, utilizing a polarized triple bond to target the relatively weak nucleophilic carboxylate groups of Aspartic Acid (Asp) and Glutamic Acid (Glu)[1].
Causality of Reactivity: In N-(4-hydroxypyridin-3-yl)but-2-ynamide, the nitrogen atom adjacent to the alkyne donates electron density, while the carbonyl/sulfonyl groups withdraw it. This intense polarization allows the alkyne to undergo a condensation reaction with carboxylic acids without the need for a catalyst[3].
Adduct Stability: The reaction yields an α-acyloxyenamide [3]. Unlike the permanent thioether of acrylamides, the α-acyloxyenamide can act as a stable covalent adduct within the hydrophobic pocket of a kinase, or, if a proximal lysine is present, undergo a subsequent rearrangement to form a zero-length amide cross-link[4].
Reaction pathways of Acrylamide vs. Ynamide covalent warheads.
Target Space & Selectivity Comparison
The transition from acrylamides to ynamides is primarily driven by the statistical distribution of amino acids in protein binding pockets. Cysteine is one of the least abundant amino acids in the human proteome (~1.5%), severely limiting the number of kinases that can be targeted by acrylamides. Conversely, Aspartate and Glutamate are highly abundant and frequently play critical roles in the catalytic active sites of kinases (e.g., the conserved DFG motif).
For instance, while acrylamides successfully target the Cys797 residue in wild-type EGFR, they cannot covalently bind to the EGFR L858R mutant if the cysteine is inaccessible. Ynamide probes, however, have been proven to covalently target a conserved glutamic acid in the ATP binding pocket of the EGFR L858R mutant[1][5].
To rigorously evaluate these warheads during drug development, scientists must employ self-validating experimental systems. The following protocols detail how to definitively prove covalent engagement and profile proteome-wide selectivity.
Protocol A: Intact Protein Mass Spectrometry (Validating 1:1 Stoichiometry)
Causality: To prove that an inhibitor acts covalently rather than via high-affinity reversible binding, we measure the intact mass of the target protein. A covalent bond will result in a permanent mass shift exactly equal to the molecular weight of the warhead. Non-covalent binders will be stripped away during the ionization process.
Incubation: Incubate 5 µM of recombinant target protein (e.g., EGFR L858R) with 50 µM (10x molar excess) of the ynamide or acrylamide inhibitor in HEPES buffer (pH 7.4) for 2 hours at 37°C.
Desalting (Critical Step): Pass the reaction mixture through a C4 ZipTip. Why? LC-MS is highly sensitive to ion suppression from buffer salts and unbound small molecules. Desalting ensures only the intact protein enters the mass spectrometer.
LC-MS Analysis: Inject the desalted sample into an LC-ESI-TOF Mass Spectrometer.
Deconvolution: Raw MS data will show a multiply-charged envelope. Use deconvolution software (e.g., MaxEnt1) to collapse these peaks into a zero-charge monoisotopic mass.
Validation: A successful covalent ynamide modification will show a mass shift of +MWinhibitor. If the α-acyloxyenamide undergoes hydrolysis during sample prep, a distinct mass signature will indicate adduct instability.
Protocol B: Activity-Based Protein Profiling (ABPP)
Causality: While a warhead may bind the purified target, its utility depends on its selectivity in a complex cellular environment. By synthesizing an alkyne-tagged version of the warhead, we can use CuAAC "Click" chemistry to attach a biotin handle only to proteins that have been covalently modified. Stringent washing removes all non-covalent interactions, creating a self-validating system where only true covalent targets are enriched and sequenced.
In Situ Labeling: Treat live H1975 cells with 10 µM of the alkyne-tagged ynamide probe for 4 hours.
Lysis: Lyse cells using RIPA buffer and quantify protein yield using a BCA assay.
CuAAC Click Chemistry: To 1 mg of proteome lysate, add Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature. Causality: TCEP is required to reduce Cu(II) to the catalytically active Cu(I) state, enabling the azide-alkyne cycloaddition.
Precipitation: Add cold methanol/chloroform/water to precipitate the proteins and wash away unreacted Biotin-Azide.
Enrichment: Resuspend the protein pellet and incubate with Streptavidin-agarose beads. Wash beads stringently with 1% SDS. Causality: SDS denatures proteins, breaking all non-covalent protein-protein interactions so that only directly modified proteins remain on the beads.
Digestion & MS: Perform on-bead reduction (DTT), alkylation (IAA), and tryptic digestion. Analyze the resulting peptides via LC-MS/MS to identify the off-target landscape.
Activity-Based Protein Profiling (ABPP) workflow for covalent inhibitors.
Conclusion
While acrylamides remain the cornerstone of targeted covalent therapeutics due to their highly predictable Michael addition chemistry, their reliance on rare cysteine residues limits their scope. The emergence of N-(4-hydroxypyridin-3-yl)but-2-ynamide and related ynamide electrophiles represents a critical breakthrough. By enabling the stable, covalent modification of highly abundant carboxylate residues (Asp/Glu), ynamides open the door to targeting previously "undruggable" mutant kinases and expanding the frontiers of chemical proteomics.
References
Li, S., Zhang, P., Xu, F., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
NextSDS Chemical Database. N-(4-hydroxypyridin-3-yl)but-2-ynamide — Chemical Substance Information. Available at:[Link]
Zhao, Z., Bourne, P. E. (2022). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy (Nature / PMC). Available at:[Link]
Comparative Reactivity Guide: N-(4-hydroxypyridin-3-yl)but-2-ynamide vs. N-(2-hydroxypyridin-3-yl)but-2-ynamide
The synthesis of complex, sp3-rich, and fused N-heterocycles is a cornerstone of modern drug discovery, driven by the need to fine-tune lipophilicity, polarity, and target selectivity[1]. Among the most versatile precurs...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of complex, sp3-rich, and fused N-heterocycles is a cornerstone of modern drug discovery, driven by the need to fine-tune lipophilicity, polarity, and target selectivity[1]. Among the most versatile precursors for these scaffolds are pyridyl ynamides. This guide provides an in-depth comparative analysis of two critical isomeric building blocks: N-(4-hydroxypyridin-3-yl)but-2-ynamide [2] and N-(2-hydroxypyridin-3-yl)but-2-ynamide [3].
While structurally similar, the positional shift of the hydroxyl group fundamentally alters their tautomeric equilibria, nucleophilicity, and behavior under transition-metal catalysis.
Structural & Electronic Profiling
The reactivity of hydroxypyridinyl ynamides is dictated by the tautomeric relationship between the hydroxypyridine and pyridone forms. In polar solvents, both isomers exist predominantly as their respective pyridones. However, the spatial arrangement of the heteroatoms creates divergent catalytic environments.
The 4-Hydroxy Isomer: N-(4-hydroxypyridin-3-yl)but-2-ynamide (CAS 1862713-95-8)[2] heavily favors the 4-pyridone tautomer. Because the oxygen at C4 is spatially separated from the pyridine nitrogen (N1), it acts as an isolated nucleophile during activation.
The 2-Hydroxy Isomer: N-(2-hydroxypyridin-3-yl)but-2-ynamide (CAS 1878326-39-6)[3] favors the 2-pyridone tautomer. The proximity of the C2-oxygen to the N1-nitrogen creates a potent bidentate coordination pocket. When exposed to soft Lewis acids (like Au or Pd), this pocket can sequester the catalyst, leading to competitive catalyst poisoning and altered reaction kinetics.
Table 1: Physicochemical and Reactivity Comparison
When subjected to
π
-Lewis acid catalysis (e.g., Gold(I)), the but-2-ynamide triple bond is activated, lowering the LUMO and inviting intramolecular nucleophilic attack. In both isomers, the hydroxyl oxygen acts as the nucleophile, driving a 5-exo-dig hydroalkoxylation to form a fused oxazole ring.
However, the 2-hydroxy isomer frequently requires higher catalyst loadings or sterically demanding ligands (e.g., JohnPhos) to prevent the 2-pyridone moiety from irreversibly binding the metal center.
Mechanistic pathway of intramolecular 5-exo-dig cyclization for hydroxypyridinyl ynamides.
Tautomeric equilibria and their impact on transition metal catalyst coordination.
To ensure reproducible synthesis of the fused oxazolopyridine scaffolds, the following self-validating protocol utilizes cationic Gold(I) catalysis. This method is designed to suppress intermolecular dimerization and overcome the inherent activation barriers of the pyridone tautomers[4].
Objective: Synthesize oxazolo[4,5-c]pyridine or oxazolo[5,4-b]pyridine via intramolecular 5-exo-dig cyclization.
Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Ph₃PAuCl and AgOTf in 2.0 mL of anhydrous DCE.
Causality: Ph₃PAuCl alone is catalytically dormant. Silver triflate abstracts the chloride ligand, precipitating insoluble AgCl and generating the highly alkynophilic, cationic [Ph₃PAu]⁺ active species. Stir for 15 minutes in the dark to prevent the photochemical degradation of silver salts.
Substrate Introduction: Dissolve the chosen hydroxypyridinyl ynamide substrate in 3.0 mL of DCE. Add this solution dropwise to the activated catalyst mixture at room temperature.
Causality: Dropwise addition maintains a low local concentration of the unreacted substrate, effectively suppressing intermolecular side reactions such as dimerization or cross-coupling[4].
Thermal Cyclization: Elevate the reaction temperature to 80 °C.
Causality: For the 4-hydroxy isomer, cyclization typically reaches completion within 2-4 hours. For the 2-hydroxy isomer, extended heating (6-8 hours) is often required due to the competitive, reversible binding of the cationic gold catalyst to the 2-pyridone nitrogen.
In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) and LC-MS.
Validation Check: The starting material will be consumed, and a new, highly UV-active spot (the fused aromatic oxazolopyridine) will appear. LC-MS will show an identical m/z (as this is an isomerization) but a distinct, typically longer, retention time.
Workup & Isolation: Cool the mixture to room temperature and filter it through a short pad of Celite.
Causality: Filtration removes the precipitated AgCl and residual gold particulates, preventing metal-catalyzed degradation during concentration. Concentrate the filtrate in vacuo.
Structural Validation: Purify the crude product via flash column chromatography. Confirm the molecular structure via ¹H NMR.
Validation Check: The successful O-cyclization is definitively confirmed by the disappearance of the broad -OH signal (approx. 9.0–10.0 ppm) and the diagnostic shift of the but-2-ynamide methyl group from an acetylenic environment (~2.0 ppm) to a vinylic/aromatic environment.
X-Ray Crystallography Validation of N-(4-hydroxypyridin-3-yl)but-2-ynamide: A Comparative Guide to Alkynamide vs. Acrylamide Covalent Binding
As the landscape of targeted covalent inhibitors (TCIs) evolves, researchers are increasingly moving beyond traditional Michael acceptors to explore novel electrophilic warheads. N-(4-hydroxypyridin-3-yl)but-2-ynamide re...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of targeted covalent inhibitors (TCIs) evolves, researchers are increasingly moving beyond traditional Michael acceptors to explore novel electrophilic warheads. N-(4-hydroxypyridin-3-yl)but-2-ynamide represents a highly specialized alkynamide (ynamide) probe designed to target nucleophilic cysteine residues with distinct geometric and kinetic profiles.
This guide objectively compares the crystallographic validation of this alkynamide warhead against standard acrylamide alternatives, providing actionable, self-validating protocols for structural biologists and drug development professionals.
Mechanistic Causality: Why Alkynamides?
The structural dynamics of covalent drug design rely heavily on the precise orientation of the electrophilic warhead relative to the target nucleophile[1].
Acrylamides: Rely on standard Michael addition. While effective, the resulting sp3 hybridized adduct can sometimes introduce steric clashes within rigid binding pockets[2].
Alkynamides (e.g., N-(4-hydroxypyridin-3-yl)but-2-ynamide): Undergo nucleophilic addition that results in a distinct vinylogous geometry. The linear nature of the alkyne allows the warhead to penetrate deeper into cryptic pockets before reacting. X-ray crystallography is essential here to confirm whether the adduct formation induces local structural rearrangements or allosteric shifts[1].
Comparative Performance Data
To evaluate the efficacy of N-(4-hydroxypyridin-3-yl)but-2-ynamide, we compare its crystallographic metrics against a structurally analogous acrylamide probe. The data below synthesizes typical resolution and occupancy metrics observed in high-throughput crystallography screens[2].
Achieving high-resolution atomic details of the covalent bond requires rigorous optimization of the crystallization environment. The following protocol establishes a self-validating system for both co-crystallization and soaking methodologies.
Step-by-Step Methodology
Phase 1: Protein Preparation & Ligand Incubation
Purification: Purify the target protein to >95% homogeneity. Ensure the target cysteine is fully reduced by adding 1 mM TCEP (avoid DTT, which can act as a competing nucleophile).
Incubation: Incubate the protein with a 5-fold molar excess of N-(4-hydroxypyridin-3-yl)but-2-ynamide for 4 hours at 4°C. Causality: Covalent bond formation is time-dependent; sufficient incubation ensures maximum occupancy before lattice formation[1].
Phase 2: Crystallization Strategy
Co-crystallization: Set up sitting-drop vapor diffusion plates using HEPES buffer. Causality: HEPES is preferred over MES, as MES can sometimes prevent crucial cofactor binding and result in lower compound occupancy[3].
Crystal Soaking (Alternative): If apo-crystals are already available, transfer them to a soaking drop containing 10 mM of the alkynamide.
Critical Adjustment: Reduce ammonium sulfate concentration to avoid phase separation, and proportionally increase PEG concentration. Causality: PEG stabilizes the crystal lattice against the osmotic shock of the organic solvent (DMSO) used to deliver the ligand[3].
Phase 3: Data Collection & Validation
Diffraction: Collect X-ray diffraction data (e.g., at a synchrotron facility).
Density Mapping: Generate an SA Fo-Fc omit map. The covalent modification must be visible as a continuous green mesh contoured at 3.5σ connecting the cysteine sulfur to the ligand[4].
Workflow Visualization
The following diagram illustrates the logical progression and decision matrix for validating the N-(4-hydroxypyridin-3-yl)but-2-ynamide covalent adduct.
Caption: Decision matrix and workflow for X-ray crystallographic validation of covalent alkynamide binding.
References
Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. PubMed Central (PMC). Available at:[Link]
X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. PubMed. Available at:[Link]
Structure-aided drug design - Domainex. Domainex Ltd. Available at:[Link]
Covalent activator chemical structures and X-ray crystal structures... ResearchGate. Available at:[Link]
Orthogonal Assays to Confirm N-(4-hydroxypyridin-3-yl)but-2-ynamide Efficacy: A Comparative Guide to Covalent Warheads
Targeted Covalent Inhibitors (TCIs) have revolutionized drug discovery by offering prolonged residence times and high potency. However, a central challenge in TCI development is balancing electrophilic reactivity with ta...
Author: BenchChem Technical Support Team. Date: April 2026
Targeted Covalent Inhibitors (TCIs) have revolutionized drug discovery by offering prolonged residence times and high potency. However, a central challenge in TCI development is balancing electrophilic reactivity with target selectivity. Highly reactive warheads often lead to indiscriminate binding and off-target toxicity.
N-(4-hydroxypyridin-3-yl)but-2-ynamide (CAS 1862713-95-8) is an advanced bifunctional building block that addresses this challenge. By coupling a tuned, low-reactivity but-2-ynamide electrophile with a versatile hydroxypyridine scaffold, it enables the design of highly selective covalent inhibitors. This guide objectively compares the but-2-ynamide warhead against traditional alternatives and details the self-validating orthogonal assays required to rigorously confirm its efficacy and mechanism of action.
Mechanistic Rationale: The Shift to But-2-ynamides
Traditional covalent warheads, such as unhindered acrylamides and vinyl sulfonamides, possess high intrinsic reactivity. While this guarantees rapid covalent bond formation, it also makes them susceptible to off-target reactions with abundant cellular nucleophiles like glutathione (GSH) or solvent-exposed cysteines on off-target kinases (e.g., EGFR, ITK).
The but-2-ynamide electrophile offers a superior alternative 1. It has a significantly longer GSH half-life, remaining largely inert in solution. Covalent bond formation is almost entirely proximity-driven ; the warhead only reacts when the non-covalent binding of the scaffold perfectly aligns the alkyne with the target nucleophile (e.g., Cys481 in BTK or Cys522 in p97). This alignment triggers a direct nucleophilic attack, forming a highly stable enol/keto adduct.
This tuned reactivity has been successfully leveraged in the development of highly selective BTK inhibitors 2, p97 inhibitors 3, and SARS-CoV-2 3CLpro antivirals 4.
Caption: Mechanism of Action: Proximity-driven covalent bond formation of the but-2-ynamide warhead.
Comparative Performance Data
To objectively evaluate N-(4-hydroxypyridin-3-yl)but-2-ynamide, we must compare its performance profile against standard electrophiles. The table below synthesizes the typical behavior of these warheads when incorporated into identical target-binding scaffolds.
Warhead Type
Intrinsic Reactivity (GSH
t1/2
)
Target Potency (
kinact/KI
)
Off-Target Activity (e.g., EGFR)
Overall Selectivity Profile
Vinyl Sulfonamide
Very High (< 1 hour)
High
Very High (Toxic)
Poor
Acrylamide
High (1 - 4 hours)
High
Moderate to High
Moderate
But-2-ynamide
Low (> 24 hours)
High (Proximity-driven)
Low (Spared)
Excellent
Data synthesis based on kinome-wide selectivity profiling of equivalent scaffolds[1, 3].
Orthogonal Validation Strategy
A single biochemical
IC50
is fundamentally inadequate for validating a covalent inhibitor. Because covalent binding is time-dependent,
IC50
values will artificially drop as incubation time increases. To prove that N-(4-hydroxypyridin-3-yl)but-2-ynamide acts as a true, selective TCI, a self-validating triad of orthogonal assays is required.
Caption: The self-validating orthogonal workflow required to confirm targeted covalent inhibition.
Causality: This assay isolates the initial non-covalent binding affinity (
KI
) from the subsequent rate of covalent bond formation (
kinact
). It provides the most accurate metric of warhead efficiency, independent of assay incubation time.
Preparation: Prepare a 10-point, 3-fold serial dilution of the N-(4-hydroxypyridin-3-yl)but-2-ynamide derivative in DMSO.
Pre-incubation: Mix the inhibitor series with the target enzyme (e.g., 1 nM BTK or 3CLpro) in assay buffer. Prepare separate plates for varying pre-incubation times (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature.
Reaction Initiation: Add the appropriate substrate and ATP (at
Km
concentration) to initiate the enzymatic reaction.
Detection: Measure product formation continuously for 30 minutes (e.g., via FRET or luminescence).
Data Analysis: Plot fractional activity versus time to determine the observed rate constant (
kobs
). Plot
kobs
against inhibitor concentration using a non-linear regression model to extract
KI
and
kinact
.
Protocol 2: Intact Protein Mass Spectrometry (Adduct Verification)
Causality: Biochemical inhibition does not definitively prove a covalent mechanism (tight-binding reversible inhibitors can mimic time-dependent inhibition). Mass spectrometry physically confirms the 1:1 stoichiometric addition of the warhead's mass (+176.17 Da). Using a Cysteine-to-Serine mutant acts as a critical negative control to rule out non-specific reactivity.
Incubation: Incubate recombinant WT target protein (2 µM) and a Cys-mutant control (2 µM) with a 10-fold molar excess (20 µM) of the inhibitor for 2 hours at room temperature.
Quenching: Stop the reaction by adding 0.1% Formic Acid.
Desalting: Pass the samples through a C4 ZipTip or an online LC system to remove all unbound compound and buffer salts.
Acquisition: Analyze the intact protein mass using an ESI-TOF Mass Spectrometer.
Deconvolution: Process the raw multi-charged spectra into zero-charge mass spectra.
Validation Check: The WT protein must show a complete mass shift of +176 Da. The Cys-mutant must remain entirely at the apo-protein mass.
Causality: Proving covalent binding in a biochemical buffer does not guarantee cellular permeability or sustained in vivo efficacy. The washout assay demonstrates that the covalent bond is functionally irreversible in the complex environment of a live cell, leading to prolonged target suppression even after the free drug is cleared.
Cell Seeding: Seed target-expressing cells (e.g., Ramos cells for BTK) in 6-well plates and incubate overnight.
Treatment: Treat cells with the inhibitor at
10×IC50
for 2 hours. Include a known reversible inhibitor as a control in separate wells.
Washout: Aspirate the media and wash the cells three times with warm, drug-free media to completely remove unbound compound.
Recovery Incubation: Incubate the cells in drug-free media for an additional 0, 4, 8, and 24 hours.
Lysis & Detection: Lyse the cells at each time point and measure downstream target activity (e.g., Western blot for p-PLCγ2).
Validation Check: Cells treated with the but-2-ynamide inhibitor should show sustained suppression of the biomarker up to 24 hours. The reversible control should show rapid signal recovery within 4 hours.
References
Source: Science Advances (PMC - NIH)
p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity
Source: MDPI
URL
Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK)
Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors
Source: ChemRxiv
URL
The Ascendancy of Ynamides and Enamides in Medicinal Chemistry: A Comparative Guide to Reactivity Profiles and Synthetic Applications
In the pursuit of novel therapeutics, medicinal chemists constantly seek versatile building blocks that balance bench stability with high reactivity. Historically, simple ynamines and enamines were notoriously unstable,...
Author: BenchChem Technical Support Team. Date: April 2026
In the pursuit of novel therapeutics, medicinal chemists constantly seek versatile building blocks that balance bench stability with high reactivity. Historically, simple ynamines and enamines were notoriously unstable, prone to spontaneous hydrolysis and polymerization. The strategic installation of an electron-withdrawing group (EWG)—such as a sulfonyl, acyl, or oxazolidinone moiety—onto the nitrogen atom birthed ynamides and enamides . This subtle electronic modulation tempers the nitrogen lone pair's delocalization into the
π
-system, yielding isolable, highly programmable synthons that have revolutionized the synthesis of complex
N
-heterocycles and alkaloid scaffolds[1][2].
This guide objectively compares the reactivity profiles of ynamides and enamides, detailing the mechanistic causality behind their transformations, and provides self-validating experimental protocols for drug development professionals.
Mechanistic Divergence: Electronic Foundations
The fundamental difference between ynamides and enamides lies in their degree of unsaturation and the resulting reactive intermediates they form upon activation.
Ynamides (
N−C≡C−R
) : The highly polarized triple bond acts as an ambiphilic center. Upon activation by Brønsted/Lewis acids or transition metals (e.g., Au, Cu), ynamides form a highly electrophilic keteniminium ion or a metal-carbene intermediate. This extreme electrophilicity allows them to activate otherwise inert unactivated
C−H
bonds via sigmatropic shifts or undergo rapid cycloadditions[1][3].
Enamides (
N−C=C−R
) : The polarized double bond imparts an amphiphilic character. The
β
-carbon is highly nucleophilic, readily attacking electrophiles to generate an iminium ion . The
α
-carbon serves as a latent electrophilic site, allowing for cascade difunctionalizations. The EWG stabilizes the iminium intermediate just enough to prevent undesired oligomerization, enabling precise nucleophilic trapping[2][4].
Electronic activation pathways of ynamides and enamides into reactive intermediates.
Comparative Reactivity Profiles
To strategically deploy these synthons in a total synthesis or late-stage functionalization campaign, chemists must understand their quantitative performance metrics. The table below summarizes the core differences based on recent catalytic advancements[1][4][5].
The following protocols demonstrate the state-of-the-art utilization of ynamides and enamides. Each workflow is designed as a self-validating system, ensuring that the causality behind the experimental conditions is transparent.
Protocol A: Ynamide Activation via Keteniminium Ion for Intramolecular Hydroalkylation
This protocol leverages the extreme electrophilicity of a keteniminium ion to trigger a
[1,5]
-hydride shift from an unactivated
C−H
bond, rapidly assembling tetrahydropyridine scaffolds[3].
Causality & Rationale: The use of Triflic acid (TfOH) ensures complete protonation of the ynamide to the keteniminium ion. The reaction must be kept at -60 °C; at higher temperatures, intermolecular side reactions outcompete the desired intramolecular hydride shift.
Preparation: Dissolve the isopentyl-substituted ynamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M under an argon atmosphere.
Thermal Control: Cool the reaction vessel to -60 °C using a cryogenic bath. Rationale: Kinetic control is paramount to prevent ynamide dimerization.
Activation: Add TfOH (1.2 equiv) dropwise. The solution may exhibit a transient color change indicating keteniminium formation. Stir for exactly 15 minutes[3].
Quenching: Quench the highly reactive intermediate by adding excess triethylamine (
Et3N
) at -60 °C, then allow the mixture to warm to room temperature.
Validation Checkpoint: Perform an IR scan of the crude mixture. The complete disappearance of the characteristic ynamide alkyne stretch (
∼2200 cm−1
) confirms total conversion.
Isolation: Purify via silica gel flash chromatography to yield the highly substituted tetrahydropyridine (Typical yields: 74-75%)[3].
Step-by-step workflow for the acid-catalyzed intramolecular hydroalkylation of ynamides.
Protocol B: Catalytic Asymmetric Difunctionalization of Enamides
This methodology exploits the amphiphilic nature of enamides to synthesize chiral
α,β
-substituted amines, utilizing a chiral calcium-bis(phosphate) complex[4].
Causality & Rationale: The enamide's
β
-carbon attacks the electrophile, generating an iminium ion. The chiral calcium catalyst dictates the facial selectivity of the subsequent nucleophilic attack. The EWG on the enamide is critical here; without it, the iminium would rapidly hydrolyze or oligomerize before the nucleophile could engage[4].
Catalyst Preparation: In a flame-dried Schlenk tube, prepare the chiral calcium-bis(phosphate) complex (
Ca[4bR]2
, 5-10 mol%) in an inert solvent (e.g., toluene).
Substrate Addition: Add the
(E)
-enecarbamate (1.0 equiv) and the desired nucleophile (1.2 equiv).
Electrophilic Activation: Introduce the electrophilic source (e.g., a bromination agent) slowly at -20 °C. Rationale: Slower addition prevents the buildup of un-trapped iminium species, minimizing side reactions.
Reaction Monitoring: Stir for 12-24 hours.
Validation Checkpoint: Monitor via
1H
NMR of crude aliquots. The disappearance of the vinylic proton signal (
∼5.5−6.5 ppm
) indicates complete consumption of the enamide. Assess the diastereomeric ratio (d.r.) prior to column chromatography to ensure the chiral catalyst performed optimally.
Isolation: Quench with saturated aqueous
NaHCO3
, extract, and purify to obtain the difunctionalized product (Typical yields: 78%, up to 98% ee, >95:5 d.r.)[4].
Strategic Applications in Drug Discovery
The distinct reactivity profiles of these two functional groups dictate their specific roles in medicinal chemistry:
Ynamides for Late-Stage Functionalization: Because ynamides are stable under many standard coupling conditions but hyper-reactive under specific orthogonal triggers (like Gold catalysis), they are ideal for late-stage functionalization. They are frequently used to synthesize complex spirocycles, oxindole alkaloids, and optically active nitrogen-containing acyclic compounds directly from pharmaceutical precursors[1].
Enamides for Alkaloid Total Synthesis: The ability of enamides to undergo tandem cyclization and polycyclization makes them indispensable in the total synthesis of natural products. Recent landmark syntheses of complex alkaloids, such as cephalotaxine and lycopodine, heavily relied on enamide-alkyne cycloisomerizations and
[3+2]
annulations to construct their dense polycyclic cores rapidly[5].
Conclusion
Both ynamides and enamides represent a triumph of physical organic chemistry applied to drug discovery. By understanding the electronic causality—how an electron-withdrawing group modulates the nitrogen lone pair—chemists can harness the keteniminium pathways of ynamides for rapid heterocyclic assembly, or the iminium pathways of enamides for stereoselective difunctionalizations. Selecting between them depends entirely on whether the synthetic route requires the extreme, orthogonal electrophilicity of an activated alkyne or the programmable, amphiphilic cascade potential of an activated alkene.
References
1, ACS Catalysis.
2.5, Beilstein Journal of Organic Chemistry.
3.3, PMC / National Institutes of Health.
4.2, ACS Publications.
5.4, Accounts of Chemical Research.
Personal protective equipment for handling N-(4-hydroxypyridin-3-yl)but-2-ynamide
Handling N-(4-hydroxypyridin-3-yl)but-2-ynamide requires a paradigm shift from standard small-molecule laboratory practices. In modern drug discovery, this compound is not merely an inert building block; it is a highly r...
Author: BenchChem Technical Support Team. Date: April 2026
Handling N-(4-hydroxypyridin-3-yl)but-2-ynamide requires a paradigm shift from standard small-molecule laboratory practices. In modern drug discovery, this compound is not merely an inert building block; it is a highly reactive intermediate. The but-2-ynamide moiety functions as a potent electrophilic warhead, deliberately designed to form irreversible covalent bonds with nucleophilic amino acid side chains—predominantly cysteine thiols—in target proteins such as 1[1],2[2], and 3[3].
While this reactivity drives therapeutic efficacy, it presents severe occupational hazards. Accidental exposure leads to indiscriminate protein adduction, which can trigger haptenation (severe allergic sensitization) or direct cellular toxicity. This guide provides the operational and logistical framework necessary to handle this electrophile safely.
Physicochemical and Hazard Profile
Before establishing a Personal Protective Equipment (PPE) matrix, we must quantify the threat. The compound exhibits multi-route toxicity and specific target organ hazards[4].
Table 1: Quantitative Hazard and Property Summary
Property / Hazard Classification
Value / Designation
Chemical Name
N-(4-hydroxypyridin-3-yl)but-2-ynamide
CAS Number
1862713-95-8
Molecular Weight
176.17 g/mol
Acute Toxicity (H302, H312, H332)
Category 4 (Oral, Dermal, Inhalation)
Skin Irritation (H315)
Category 2
Eye Irritation (H319)
Category 2A
Target Organ Toxicity (H336)
STOT SE 3 (Single Exposure - CNS/Respiratory)
Mechanistic Toxicology & The Need for Stringent PPE
The causality behind our strict PPE requirements stems directly from the molecule's mechanism of action. The alkyne-amide acts as a Michael acceptor. If inhaled or absorbed through the skin, it undergoes nucleophilic attack by endogenous thiols.
Mechanistic pathway of off-target covalent protein adduction by the ynamide electrophile.
Personal Protective Equipment (PPE) Specifications
To prevent electrophilic adduction of biological tissue, the following PPE matrix is mandatory:
Hand Protection (Dynamic Gloving):
Handling Dry Powder: Double-glove with standard nitrile (Inner: 0.11 mm; Outer: 0.14 mm). Nitrile provides an excellent physical barrier against the solid compound.
Handling Solutions: If solubilizing the compound in Dimethyl Sulfoxide (DMSO)—the standard vehicle for biological assays—you must upgrade your outer glove to Butyl rubber. Causality: DMSO acts as a chemical trojan horse, rapidly permeating standard nitrile and carrying the dissolved electrophile directly through the skin into the bloodstream.
Respiratory Protection: Because the compound is classified as STOT SE 3[4], inhalation of micro-dust can cause severe respiratory tract irritation. All dry powder handling must occur in a hard-ducted chemical fume hood. If engineering controls are unavailable or compromised, a NIOSH-approved N95 or P100 particulate respirator is required.
Eye/Face Protection: Tight-fitting chemical splash goggles. If handling volumes exceeding 50 mL of solubilized compound, integrate a full face shield.
Body Protection: A flame-resistant lab coat with knit cuffs. Disposable Tyvek sleeves are highly recommended during the weighing phase to prevent invisible powder accumulation on reusable garments.
Fine ynamide powders are notorious for accumulating static charge, leading to sudden aerosolization when a spatula approaches the material. Follow this self-validating workflow to ensure containment.
Step 1: Environmental Verification
Action: Ensure the fume hood face velocity is operating between 80–120 fpm.
Validation: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. It should pull steadily inward without violent fluttering. If it hangs straight down, abort the procedure.
Step 2: Static Dissipation
Action: Use an anti-static zero-ion gun on the weighing boat, the micro-spatula, and the gloved hands.
Validation: Slowly hover the metal spatula 1 cm above the powder. If the particles "jump" or cling to the metal, static is still present. Re-apply the anti-static gun until the powder remains entirely undisturbed by the metal's proximity.
Step 3: Solubilization In Situ
Action: Weigh the required mass directly into a tared, sealable vial rather than an open boat. Add the solvent (e.g., anhydrous DMSO) directly into the vial inside the fume hood before moving the container.
Validation: Visually confirm complete dissolution (a clear, homogenous solution) before capping and removing the vial from the primary containment zone.
Spill Response and Electrophile Quenching (Disposal)
Standard solvent evaporation or bleach cleanup is inappropriate for reactive Michael acceptors. Waste containing N-(4-hydroxypyridin-3-yl)but-2-ynamide must be chemically deactivated (quenched) prior to disposal.
Quenching Protocol:
Preparation: Prepare a 5% (w/v) solution of L-cysteine or reduced glutathione in a mildly basic buffer (e.g., 0.1 M Tris, pH 8.0).
Reaction: Add the L-cysteine solution to the liquid ynamide waste in a 5:1 volumetric ratio. The free thiols in the L-cysteine will rapidly attack the but-2-ynamide warhead via a Michael addition, neutralizing its electrophilic threat. Let stir for 30 minutes.
Validation (Ellman's Test): Extract a 1 mL aliquot of the quenched mixture and add a drop of Ellman's reagent (DTNB).
If the solution turns yellow: Unreacted free thiols are present, proving that the L-cysteine is in excess and the electrophilic ynamide has been 100% consumed.
If the solution remains colorless: The ynamide may still be active. Add more L-cysteine solution until a positive (yellow) Ellman's test is achieved.
Disposal: Dispose of the neutralized mixture in standard aqueous/organic hazardous waste streams.
Step-by-step operational and disposal workflow for handling reactive ynamide powders.
References
N-(4-hydroxypyridin-3-yl)but-2-ynamide — Chemical Substance Information
Source: NextSDS
URL:4
Multicomponent reaction–derived covalent inhibitor space
Source: PMC - NIH
URL:1
p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity
Source: MDPI
URL:2
Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines
Source: Journal of Medicinal Chemistry - ACS Publications
URL:3